molecular formula C13H17N3O4 B1415136 Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate CAS No. 735213-47-5

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

货号: B1415136
CAS 编号: 735213-47-5
分子量: 279.29 g/mol
InChI 键: YEWNCBNFPSRCKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)12-4-3-10(16(18)19)9-11(12)13(17)20-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWNCBNFPSRCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Chemical Architecture and Synthetic Utility of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of trifunctional building blocks is critical for the rapid assembly of complex pharmacophores. Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (CAS: 735213-47-5) represents a highly versatile intermediate[1]. It features three orthogonal functional groups: a methyl ester, a basic 1-methylpiperazine moiety, and a reducible nitro group. This specific structural arrangement makes it an ideal precursor for synthesizing substituted anthranilic acids, which are privileged scaffolds in the development of targeted small-molecule kinase inhibitors and GPCR modulators[2].

This technical guide details the physicochemical properties, mechanistic causality of its synthesis via Nucleophilic Aromatic Substitution (SNAr), and validated experimental protocols for its application in pharmaceutical development.

Molecular Architecture & Physicochemical Profiling

The utility of this compound stems from its highly functionalized benzene core.

  • Methyl Ester (C1): Acts as a protecting group for the carboxylic acid, preventing unwanted side reactions during early synthetic steps, while remaining easily saponified for late-stage amide coupling.

  • 4-Methylpiperazine (C2): The piperazine ring is a ubiquitous basic pharmacophore in FDA-approved targeted therapies[3]. It enhances aqueous solubility, improves oral bioavailability, and frequently forms critical salt bridges with aspartate/glutamate residues within the ATP-binding pocket of kinases.

  • Nitro Group (C5): Serves a dual purpose. Synthetically, its strong electron-withdrawing nature activates the ring for SNAr[4]. Biologically, it acts as a latent amine; once reduced, it provides an aniline handle for Buchwald-Hartwig cross-couplings or urea formations.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name Methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate
CAS Registry Number 735213-47-5
Molecular Formula C13H17N3O4
Molecular Weight 279.30 g/mol
Exact Mass 279.1219 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6 (Nitro O₂, Ester O₂, Piperazine N₂)
Rotatable Bonds 4

Mechanistic Causality in Synthesis (The SNAr Pathway)

The synthesis of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[4]. The starting material, methyl 2-fluoro-5-nitrobenzoate, is exceptionally primed for nucleophilic attack at the C2 position.

The Causality of Reactivity: The fluorine atom acts as an excellent leaving group due to its high electronegativity, which polarizes the C-F bond. More importantly, the C2 position is activated by two synergistic forces:

  • Para-Activation: The nitro group at C5 exerts a powerful resonance (-M) and inductive (-I) electron-withdrawing effect, stabilizing the negative charge of the intermediate Meisenheimer complex.

  • Ortho-Activation: The methyl ester at C1 provides additional stabilization through its own electron-withdrawing properties.

SynthesisWorkflow SM Methyl 2-fluoro- 5-nitrobenzoate Complex Meisenheimer Complex SM->Complex SNAr Attack Reagent 1-Methylpiperazine (Base: K2CO3) Reagent->Complex Nucleophile Product Methyl 2-(4-methylpiperazino)- 5-nitrobenzenecarboxylate Complex->Product -HF Downstream Catalytic Hydrogenation Product->Downstream Reduction Amine Methyl 5-amino-2- (4-methylpiperazino)benzoate Downstream->Amine Yield Aniline

Figure 1: SNAr mechanism and downstream reduction workflow.

Reaction Optimization

To maximize yield and purity, the choice of solvent and base is critical. As summarized in Table 2, polar aprotic solvents like DMF stabilize the highly polar Meisenheimer transition state, accelerating the rate-determining step. Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous acid scavenger to neutralize the HF byproduct, preventing the protonation of the piperazine nucleophile without causing competitive ester hydrolysis (which would occur with stronger bases like NaOH).

Table 2: Optimization of SNAr Reaction Conditions

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
DMF K₂CO₃ 80 4 >99 92
AcetonitrileDIPEA8069585
THFEt₃N65127560
DMSOK₂CO₃1002>9981 (Side products)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating inherent purification steps and analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Objective: Generate Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

  • Reaction Setup: Charge a dried 250 mL round-bottom flask with methyl 2-fluoro-5-nitrobenzoate (10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL, 0.5 M).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (20.0 mmol, 2.0 eq). Stir the suspension at room temperature for 5 minutes.

  • Nucleophile Addition: Dropwise add 1-methylpiperazine (12.0 mmol, 1.2 eq) via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Analytical Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a bright yellow product spot ( Rf​≈0.4 ).

  • Self-Purifying Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The highly lipophilic product will immediately precipitate as a yellow solid, leaving the water-soluble unreacted 1-methylpiperazine and inorganic salts in the aqueous phase.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum to afford the product (>90% yield). Confirm identity via LC-MS (m/z [M+H]⁺ = 280.1).

Protocol 2: Downstream Catalytic Hydrogenation

Objective: Reduce the nitro group to yield the aniline derivative, Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate.

  • Reaction Setup: Dissolve the nitro compound (5.0 mmol) in a 1:1 mixture of MeOH and EtOAc (25 mL, 0.2 M). Causality: EtOAc provides solubility for the starting material, while MeOH enhances the solubility of hydrogen gas and the resulting aniline product.

  • Catalyst Addition: Purge the flask with N2​ gas for 5 minutes. Carefully add 10% Pd/C (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure). Stir vigorously at room temperature for 3 hours.

  • Analytical Checkpoint: Confirm completion via LC-MS. The m/z 280 peak must be entirely replaced by the m/z 250 [M+H]⁺ peak.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite with EtOAc. Concentrate the filtrate under reduced pressure to yield the aniline as an off-white solid.

Downstream Applications in Drug Development

Once reduced to the aniline derivative, this scaffold becomes a powerful nucleophile for late-stage diversification. In the oncology pipeline, this intermediate is frequently reacted with substituted pyrimidines or quinolines via Buchwald-Hartwig amination to generate library compounds targeting aberrant kinase signaling (e.g., BCR-ABL, EGFR, or VEGFR)[2]. The presence of the C1 methyl ester allows for subsequent saponification to the free carboxylic acid, which can then be coupled with various aliphatic or aromatic amines to fine-tune the molecule's pharmacokinetic profile and target residence time.

References

  • MDPI Pharmaceuticals. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. URL:[Link]

  • ACS Publications. "Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes with Sodium Benzenethiolate and Piperidine." Journal of Organic Chemistry. URL:[Link]

  • SciELO. "Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors." South African Journal of Chemistry. URL:[Link]

Sources

A Guide to the Molecular Weight and Exact Mass of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the molecular weight and exact mass of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the determination and application of these critical chemical properties.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A comprehensive understanding of their differences is paramount for accurate compound characterization and data interpretation.

Molecular Weight , also known as average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundance. For instance, the atomic weight of carbon is approximately 12.011 amu, which reflects the natural prevalence of both ¹²C and ¹³C isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ) and is sufficient for most stoichiometric calculations in synthetic chemistry.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For carbon, this would be the mass of ¹²C (12.000000 amu). The exact mass is a more precise value and is crucial for high-resolution mass spectrometry, which can differentiate between molecules with the same nominal mass but different elemental compositions. This level of precision is indispensable for the unambiguous identification of unknown compounds and the elucidation of molecular formulas.

Quantitative Data for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

The key mass-related properties for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, with the molecular formula C₁₃H₁₇N₃O₄, are summarized in the table below.

PropertyValueUnitSource
Molecular Weight 279.29 g/mol [1]
Exact Mass 279.12190603Da[1]
Monoisotopic Mass 279.12190603Da[1]

Experimental Determination by Mass Spectrometry

The precise determination of the mass of a molecule is accomplished through mass spectrometry. This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is essential for obtaining the exact mass.

Experimental Workflow

The general workflow for determining the exact mass of a compound like methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate using HRMS is as follows:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as acetonitrile or methanol, often with the addition of a small amount of an acid like formic acid to promote ionization.

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.

  • Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments are capable of resolving small mass differences.

  • Detection and Data Analysis: The detector records the arrival of ions, and the data is processed to generate a mass spectrum. The peak corresponding to the protonated molecule ([M+H]⁺) is used to determine the exact mass.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Compound Methyl 2-(4-methylpiperazino) -5-nitrobenzenecarboxylate Solution Dilute Solution Compound->Solution Solvent Acetonitrile/Methanol + Formic Acid Solvent->Solution Ionization Electrospray Ionization (ESI) Solution->Ionization Introduction MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) Ionization->MassAnalyzer Ion Transfer Detector Ion Detection MassAnalyzer->Detector Mass Separation Spectrum Mass Spectrum Generation Detector->Spectrum ExactMass Exact Mass Determination of [M+H]⁺ Spectrum->ExactMass

Sources

An In-depth Technical Guide to the Safe Handling and Application of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Landscape of a Niche Research Compound

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a specialized organic compound primarily utilized in research and development, particularly as a synthetic intermediate. Its molecular structure, incorporating a nitroaromatic ring and a piperazine moiety, suggests a potential for biological activity, making it of interest in medicinal chemistry and drug discovery. However, these same functional groups necessitate a thorough understanding of its hazard profile to ensure safe handling and application.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and potential applications of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. As a Senior Application Scientist, the following sections synthesize critical data from analogous compounds and established chemical safety principles to offer a robust framework for its use in a laboratory setting. The absence of a standardized Safety Data Sheet (SDS) for this specific compound necessitates a cautious and informed approach, drawing upon the known hazards of its constituent chemical classes: nitroaromatic compounds and piperazine derivatives.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and for predicting its behavior in various experimental contexts. While specific, experimentally-derived data for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is not widely available, we can infer its likely properties based on its structural components and data from similar molecules.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale and Implications for Handling
Molecular Formula C13H17N3O4Indicates the elemental composition.
Molecular Weight 279.29 g/mol Essential for stoichiometric calculations in synthesis and assays.
Appearance Likely a solid at room temperature (e.g., crystalline powder or flakes)[1]Solid form reduces the risk of inhalation compared to volatile liquids, but fine powders can be easily aerosolized.
Solubility Predicted to be slightly soluble in chloroform and methanol[2]Informs the choice of solvents for reactions, purification, and analytical procedures. Insoluble in water.
Storage Temperature Recommended storage at 2-8°C[2]Suggests that the compound may be sensitive to heat or that refrigerated storage is a precautionary measure to ensure long-term stability.

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate stem from its two key functional groups: the nitroaromatic ring and the piperazine derivative.

The Nitroaromatic Moiety: A Class of Compounds with Known Hazards

Nitroaromatic compounds are recognized for their potential toxicity.[3][4] Their electron-withdrawing nature makes them susceptible to metabolic reduction, which can lead to the formation of reactive intermediates. These intermediates can cause cellular damage and have been linked to a range of adverse health effects.

  • Toxicity and Carcinogenicity : Many nitroaromatic compounds are toxic and are considered suspected or established carcinogens.[3] They are listed as priority pollutants by the U.S. Environmental Protection Agency due to their hazardous nature.[3]

  • Mutagenicity : Oxidation and reduction products of nitroaromatic compounds can damage DNA directly or form adducts that may lead to mutations.[3]

  • Methemoglobinemia : A significant health effect of exposure to some nitroaromatic compounds, like nitrobenzene, is methemoglobinemia.[5][6] This condition impairs the ability of red blood cells to carry oxygen, leading to symptoms such as cyanosis, fatigue, dizziness, and in severe cases, coma or death.[6]

The Piperazine Moiety: Sensitization and Other Health Concerns

Piperazine and its derivatives are widely used in pharmaceuticals but are also associated with specific health risks.

  • Respiratory and Skin Sensitization : Piperazine is a known sensitizer and may cause allergic reactions upon skin contact or inhalation.[1] This can lead to allergy or asthma-like symptoms.[1]

  • Corrosivity : Anhydrous piperazine can cause severe skin burns and eye damage.[1] While the derivative is not anhydrous piperazine itself, this highlights the potential for irritation.

  • Reproductive Toxicity : Piperazine is suspected of damaging fertility or the unborn child.[1]

Given these considerations, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate should be handled as a potentially hazardous substance with possible carcinogenic, mutagenic, and sensitizing properties.

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

A stringent safety protocol is non-negotiable when working with this compound. The following guidelines are based on best practices for handling potent, research-grade chemicals.

Engineering Controls and Safe Handling
  • Ventilation : All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Avoiding Contamination : Use dedicated spatulas and glassware. After handling, thoroughly wash hands and any exposed skin.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.

  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory.[7] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection : Chemically resistant gloves are essential. Butyl or nitrile gloves are recommended for protection against nitro compounds.[8] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contamination.[1]

  • Body Protection : A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or a full protective suit may be necessary.[1]

  • Respiratory Protection : If there is a risk of generating aerosols and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage
  • Container : Keep the compound in a tightly sealed, properly labeled container.[1]

  • Location : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Refrigerated storage (2-8°C) is recommended.[2]

Section 4: Experimental Protocols and Workflows

The primary application of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is as a building block in organic synthesis. Below is a generalized workflow for its use in a typical laboratory setting, emphasizing safety at each step.

Workflow for a Small-Scale Synthetic Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis and Storage prep1 Don appropriate PPE prep2 Set up reaction in fume hood prep1->prep2 prep3 Weigh compound prep2->prep3 react1 Add solvent and reactants prep3->react1 react2 Heat/stir under inert atmosphere react1->react2 react3 Monitor reaction progress (TLC/LC-MS) react2->react3 workup1 Quench reaction react3->workup1 workup2 Liquid-liquid extraction workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Characterize product (NMR, MS) workup4->analysis1 analysis2 Store product appropriately analysis1->analysis2

Caption: Generalized workflow for a synthetic reaction.

Detailed Protocol: Weighing and Dispensing the Solid Compound
  • Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE (lab coat, safety goggles, and appropriate gloves).

  • Tare Balance : Place a clean, dry weighing vessel (e.g., a vial or weighing paper) on the analytical balance and tare it.

  • Dispensing : Inside the fume hood, carefully open the container of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. Using a clean spatula, transfer the desired amount of the solid to the tared vessel.

  • Sealing and Cleaning : Securely close the stock container. Carefully transfer the weighed compound to the reaction vessel. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., methanol or acetone) and dispose of the cleaning materials as hazardous waste.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation or other symptoms develop, seek medical attention.

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills : For small powder spills, carefully sweep up the material, avoiding the creation of dust, and place it in a sealed container for disposal.[1] The area can then be wiped with a damp cloth, and all cleanup materials should be disposed of as hazardous waste.

  • Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification : Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate and any materials contaminated with it should be treated as hazardous chemical waste.[10][11]

  • Disposal Procedure :

    • Collect all waste in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[12][13] This typically involves collection by a licensed hazardous waste disposal company.

Section 7: Regulatory and Compliance Information

For researchers in different regions, it is important to be aware of the relevant chemical regulations.

  • REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : In the European Union, substances manufactured or imported in quantities over one tonne per year must be registered with the European Chemicals Agency (ECHA).[14] For research and development purposes, exemptions may apply under certain conditions.

  • TSCA (Toxic Substances Control Act) : In the United States, the Environmental Protection Agency (EPA) administers TSCA. New chemical substances may be subject to pre-manufacture notification requirements, although there are exemptions for research and development.[15]

Researchers should consult their institution's safety office to ensure full compliance with all applicable regulations.

Conclusion: A Commitment to Safety in Research

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a valuable tool for chemical synthesis and drug discovery. However, its potential hazards, inferred from its nitroaromatic and piperazine functionalities, demand a high level of caution and adherence to rigorous safety protocols. By understanding its properties, implementing appropriate handling procedures, and being prepared for emergencies, researchers can safely unlock the potential of this and other novel chemical entities.

References

  • PIPERAZINE (ANH) - TMMedia.

  • Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 - ChemicalBook.

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

  • Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate - PubChem.

  • 2-(4-Methylpiperazin-1-yl)aniline | 180605-36-1 - ChemicalBook.

  • METHYL 2-(4-BENZYLPIPERAZINO)-5-NITROBENZENECARBOXYLATE — Chemical Substance Information - NextSDS.

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.

  • Jzl184 | C27H24N2O9 | CID 25021165 - PubChem.

  • OSHA Glove Selection Chart - Environmental Health and Safety.

  • REACH Regulation - Environment - European Commission.

  • Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals - Benchchem.

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare.

  • Toxicological Profile for Nitrobenzene - ATSDR.

  • SAFETY DATA SHEET - Santa Cruz Biotechnology.

  • 2-(4-methylpiperazino)-5-nitrobenzenecarbaldehyde — Chemical Substance Information.

  • Research and Development Exemption for New Chemical Review under TSCA | US EPA.

  • Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate.

  • HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI.

  • EU Regulation of Research and Development Chemicals – SR&D and PPORDs.

  • Disposal of Chemical Waste - Safety Office.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Toxicity of Nitrogen-Containing Aromatic Compounds (NCACs): Quinoline and 4-Azafluorene Behavior in an Escherichia coli Test System—Evidence of Membrane Effects | Aquatic Toxicology and Risk Assessment - ASTM International.

  • Nitrobenzene: toxicological overview - GOV.UK.

  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust.

  • Regulation of chemicals - Wikipedia.

  • Safety Data Sheet: Nitrobenzene - Carl ROTH.

  • Emerging and Legacy Traffic-Related Nitrogen-Containing Organic Compounds (TNOCs) in Pregnant Women: Exposure Levels, Seasonal Variation, and Health Risks - ACS Publications.

  • Hazardous Waste and Disposal - American Chemical Society.

  • Personal Protective Equipment Selection Guide.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Navigating 2025 Global Chemical Regulatory Landscape: A Strategic Insight - REACH24H.

  • The importance of Personal Protective Equipment in the handling of chemicals.

  • Aromatic Nitro and Amino Compounds - ResearchGate.

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI.

  • Piperazine: Human health tier II assessment.

  • Aromatic Compounds vs Nitroaromatics: Environmental Hazards.

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.

  • Chemical Waste Management Guide.

  • Proper Protective Equipment - Chemistry LibreTexts.

  • Hazardous Waste Disposal Guide - Environmental Health and Safety.

Sources

mechanism of action of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate represents a compelling area of interest in medicinal chemistry. This guide provides a comprehensive analysis of the putative mechanisms of action for derivatives of this class, drawing upon the well-established pharmacological profiles of its constituent moieties: the piperazine ring and the nitroaromatic system. We will explore potential biological targets, propose signaling pathways, and detail the requisite experimental protocols for the elucidation of their precise molecular interactions. This document serves as a foundational resource for researchers engaged in the discovery and development of therapeutics based on this promising chemical framework.

Introduction: A Synthesis of Pharmacophoric Potential

The convergence of a piperazine ring and a nitrobenzenecarboxylate core within a single molecular entity creates a rich pharmacophoric landscape. The piperazine moiety is a ubiquitous scaffold in modern pharmaceuticals, known for its ability to interact with a wide array of biological targets, particularly within the central nervous system.[1][2][3] Conversely, the nitro group, a potent electron-withdrawing feature, is a key component in various antimicrobial and antineoplastic agents, often mediating its effects through bioreductive activation.[4][5]

The strategic combination of these two pharmacophores in methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate derivatives suggests the potential for synergistic or novel biological activities. This guide will deconstruct the probable mechanisms of action by examining the contributions of each structural component and proposing integrated molecular behaviors.

Deconstruction of the Core Scaffold and Postulated Mechanisms

The Piperazine Moiety: A Versatile Biological Modulator

The 4-methylpiperazine group is a common feature in a multitude of clinically approved drugs.[1][6] Its prevalence stems from its favorable physicochemical properties and its capacity to engage in a variety of receptor-ligand interactions.

Potential Biological Targets:

  • Neurotransmitter Receptors: Piperazine derivatives are well-documented as ligands for various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1][2][7] This interaction can lead to a range of central nervous system effects.

  • Enzyme Inhibition: The piperazine nucleus can also serve as a scaffold for the development of enzyme inhibitors. For instance, derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[8]

  • Kinase Inhibition: In the context of oncology, the piperazine ring is a key component of several tyrosine kinase inhibitors.[9][10] These enzymes are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.

The Nitrobenzenecarboxylate Moiety: A Driver of Bioreductive Activity and Antimicrobial Action

The 5-nitrobenzenecarboxylate portion of the molecule introduces a distinct set of potential mechanisms, largely centered around the chemistry of the nitro group.

Potential Biological Targets and Mechanisms:

  • Antimicrobial and Antiparasitic Activity: Nitroaromatic compounds have a long history of use as antimicrobial and antiparasitic agents.[4] Their mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species. This process is contingent on the presence of specific nitroreductases in the pathogen.[11]

  • Anticancer Properties: The bioreductive potential of nitroaromatics has also been exploited in oncology. Under the hypoxic conditions characteristic of solid tumors, these compounds can be selectively activated to produce cytotoxic metabolites.

  • Antiviral Activity: Certain nitro-containing compounds have demonstrated efficacy as antiviral agents. For example, derivatives have been developed as potent inhibitors of the Venezuelan equine encephalitis virus (VEEV), appearing to interfere with viral nonstructural proteins.[12]

Proposed Integrated Mechanism of Action and Signaling Pathways

Based on the individual contributions of its constituent moieties, we can hypothesize several integrated mechanisms of action for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate derivatives.

Hypothesis 1: Dual-Target Kinase and Neurotransmitter Receptor Modulation

One plausible mechanism involves the simultaneous interaction with both a protein kinase and a neurotransmitter receptor. This could be particularly relevant in the context of neuro-oncology, where both cell proliferation and neuronal signaling are dysregulated.

G Derivative Methyl 2-(4-methylpiperazino)- 5-nitrobenzenecarboxylate Derivative Kinase Protein Kinase (e.g., Src/Abl) Derivative->Kinase Inhibition NeuroReceptor Neurotransmitter Receptor (e.g., 5-HT) Derivative->NeuroReceptor Modulation Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Blocks Apoptosis Induction of Apoptosis Kinase->Apoptosis Promotes NeuronalSignaling Modulation of Neuronal Signaling NeuroReceptor->NeuronalSignaling TherapeuticEffect Therapeutic Effect Proliferation->TherapeuticEffect Apoptosis->TherapeuticEffect NeuronalSignaling->TherapeuticEffect G Derivative Methyl 2-(4-methylpiperazino)- 5-nitrobenzenecarboxylate Derivative CellEntry Cellular Uptake Derivative->CellEntry Nitroreductase Nitroreductase Enzyme CellEntry->Nitroreductase Substrate ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies Reduction CellularDamage Oxidative Stress & DNA Damage ReactiveSpecies->CellularDamage Cytotoxicity Targeted Cell Death CellularDamage->Cytotoxicity

Caption: Proposed bioreductive activation pathway.

Experimental Protocols for Mechanism of Action Elucidation

To rigorously test these hypotheses, a systematic experimental approach is required. The following protocols outline key assays for determining the mechanism of action.

General Experimental Workflow

G start Start in_vitro In Vitro Screening (Target-based & Phenotypic) start->in_vitro hit_validation Hit Validation & SAR in_vitro->hit_validation moa_studies Mechanism of Action Studies hit_validation->moa_studies in_vivo In Vivo Efficacy & Toxicology moa_studies->in_vivo end End in_vivo->end

Caption: General workflow for drug discovery and MoA studies.

Protocol 1: Kinase Inhibition Assay

Objective: To determine if the derivative inhibits the activity of specific protein kinases.

Methodology:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, its substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 2: Receptor Binding Assay

Objective: To assess the binding affinity of the derivative for specific neurotransmitter receptors.

Methodology:

  • Reagents and Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand specific for the receptor, test compound, and scintillation fluid.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a multi-well plate, incubate the cell membranes, the radiolabeled ligand, and the test compound. c. After incubation, separate the bound and free radioligand by filtration. d. Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by competitive binding analysis.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the derivative that inhibits the visible growth of a microorganism.

Methodology:

  • Reagents and Materials: Bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton broth), test compound, and a 96-well microtiter plate.

  • Procedure: a. Prepare a standardized inoculum of the microorganism. b. Prepare serial dilutions of the test compound in the growth medium in the microtiter plate. c. Add the microbial inoculum to each well. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). e. Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. [11]

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically tabulated to facilitate comparison and interpretation.

Assay Parameter Result (Example) Interpretation
Kinase InhibitionIC50 (Src Kinase)50 nMPotent inhibitor of Src kinase.
Receptor BindingKi (5-HT2A Receptor)100 nMModerate affinity for the 5-HT2A receptor.
AntimicrobialMIC (E. coli)> 128 µg/mLNo significant antibacterial activity against E. coli.
AntimicrobialMIC (M. tuberculosis)8 µg/mLPotential anti-tuberculosis activity.

Conclusion and Future Directions

The methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate scaffold holds considerable promise for the development of novel therapeutics. The inherent biological activities of the piperazine and nitroaromatic moieties suggest a range of potential mechanisms of action, from kinase inhibition and neurotransmitter receptor modulation to bioreductive activation for antimicrobial or anticancer effects.

Future research should focus on a systematic evaluation of these derivatives against a diverse panel of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity, while in vivo studies will be necessary to validate the therapeutic potential and assess the toxicological profile of lead compounds. The experimental framework provided in this guide offers a robust starting point for these endeavors.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 2-(4-methylpiperazino)-5-nitrobenzenecarbaldehyde — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI. Retrieved March 17, 2026, from [Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2022, November 23). PubMed. Retrieved March 17, 2026, from [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved March 17, 2026, from [Link]

  • 5-nitro-N-phenylbenzamide, ML336: Novel 2-amidinophenylbenzamides as potent inhibitors of venezuelan equine encephalitis virus. (2014, October 23). PubMed. Retrieved March 17, 2026, from [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of Organotin(IV) Complexes Derived of 2-amino-5-nitrobenzoic Acid: In vitro Antibacterial Screening Activity. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Current awareness of piperazines: pharmacology and toxicology. (2011, July 11). PubMed. Retrieved March 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's journey from the laboratory to the clinic.[1][2] Poor solubility can present significant hurdles, impacting everything from initial high-throughput screening and ADMET (absorption, distribution, metabolism, elimination, and toxicity) profiling to the final formulation and bioavailability of the drug product.[1][3] More than 40% of newly developed chemical entities are practically insoluble in water, a major challenge for formulation scientists.[3] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of a specific compound of interest, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, in a range of organic solvents. The principles and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable solubility data, thereby enabling informed decision-making throughout the development lifecycle.

Compound Overview: Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a complex organic molecule featuring a nitro-substituted benzene ring, an ester functional group, and a methylpiperazine moiety. The presence of these distinct chemical features suggests a nuanced solubility behavior that will be highly dependent on the physicochemical properties of the solvent. The nitro group and the ester are polar, while the benzene ring and the methylpiperazine group introduce non-polar characteristics. Understanding the interplay of these functional groups is key to predicting and interpreting the compound's solubility in various organic solvents.

The "Why": Causality Behind Solvent Selection for Solubility Studies

The choice of organic solvents for a solubility screen is not arbitrary; it is a strategic decision guided by the intended application of the data. In early-stage drug development, a diverse panel of solvents is typically employed to understand the compound's fundamental physicochemical properties and to identify suitable vehicles for in vitro and in vivo studies. For later-stage formulation development, the focus shifts to pharmaceutically acceptable solvents that can be used in the final dosage form.

A well-considered solvent panel for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate would include:

  • Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding and are useful for dissolving polar compounds.

  • Aprotic Polar Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have high dielectric constants and are excellent for dissolving a wide range of compounds.[6]

  • Aprotic Non-polar Solvents (e.g., Toluene, Hexane): These solvents are useful for assessing the compound's lipophilicity.

  • Solvents with Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents provide a bridge between the highly polar and non-polar extremes.

The following diagram illustrates the logical workflow for solvent selection and the subsequent experimental phases.

G cluster_0 Phase 1: Solvent Selection cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Application A Define Study Objectives (e.g., Early Discovery, Formulation) B Characterize Physicochemical Properties of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate A->B C Select a Diverse Panel of Organic Solvents (Protic, Aprotic Polar, Non-polar) B->C D Equilibrium Solubility (Shake-Flask Method) C->D E Kinetic Solubility (High-Throughput Screening) C->E F Analytical Quantification (HPLC, UV-Vis) D->F E->F G Tabulate and Compare Solubility Data F->G H Correlate with Solvent Properties (Polarity, Dielectric Constant) G->H I Inform Downstream Processes (Formulation, Preclinical Studies) H->I G A Add Excess Compound to Solvent B Agitate at Constant Temperature (24, 48, 72 hours) A->B C Collect Supernatant B->C D Filter to Remove Undissolved Solid C->D E Dilute Sample D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Sources

biological activity of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

This guide provides a comprehensive framework for the in vitro evaluation of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. Leveraging established principles in medicinal chemistry and cell biology, this document outlines a scientifically rigorous approach to characterizing the potential biological activities of this novel compound. The structure of this guide is designed to be fluid, mirroring the iterative process of scientific discovery, rather than adhering to a rigid template.

Introduction: Deconstructing the Molecule

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a synthetic organic compound featuring three key structural motifs: a nitrobenzene core, a 4-methylpiperazine substituent, and a methyl carboxylate group. The biological potential of this molecule can be inferred from the well-documented activities of these individual components.

  • The Piperazine Moiety: The piperazine ring is a recognized "privileged scaffold" in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its presence is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[3][4] The two nitrogen atoms within the six-membered ring provide opportunities for hydrogen bonding and can be crucial for target affinity and specificity, as well as improving physicochemical properties like solubility and bioavailability.[5][6]

  • The Nitroaromatic System: The biological activity of many nitroaromatic compounds is contingent upon the reductive activation of the nitro group.[7] This process, often facilitated by cellular nitroreductases, can lead to the formation of reactive intermediates capable of interacting with biological macromolecules.[8] While this can be harnessed for therapeutic effect, it also necessitates a thorough evaluation of potential genotoxicity.[9][10]

  • The Methyl Carboxylate Group: This ester group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Given this structural composition, a primary area of investigation for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is its potential as an anticancer agent.

Hypothesized Biological Activities and Putative Mechanisms of Action

Based on the extensive literature on related compounds, we can formulate several hypotheses regarding the biological activity of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Anticancer Activity

Many piperazine derivatives have demonstrated potent in vitro anticancer activity against a variety of human tumor cell lines.[11][12][13][14] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The nitrobenzene moiety may contribute to this activity through the generation of reactive oxygen species (ROS) upon metabolic reduction, leading to cellular stress and DNA damage.[15]

Antimicrobial and Antifungal Potential

The piperazine scaffold is also a common feature in antimicrobial and antifungal agents.[1][3] Therefore, it is plausible that the title compound could exhibit inhibitory activity against various bacterial and fungal strains. A study on 3-methyl-4-nitrobenzoate derivatives has shown their efficacy against Candida species.[7]

A Tiered Strategy for In Vitro Evaluation

A logical and resource-efficient approach to characterizing the biological activity of a novel compound involves a tiered screening process. This begins with broad-spectrum assays and progresses to more specific, mechanism-focused investigations based on the initial findings.

Caption: A tiered workflow for the in vitro evaluation of the test compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific cell lines and equipment used.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line of interest

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Human cancer cell line of interest

  • 6-well cell culture plates

  • Test compound

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Cytotoxicity Data for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Cell LineIC50 (µM)
A549 (Lung)5.2
HeLa (Cervical)8.9
MCF-7 (Breast)3.7
HEK293 (Non-cancerous)> 50

An IC50 value significantly lower in cancer cell lines compared to non-cancerous cells would suggest selective cytotoxicity and therapeutic potential.

Visualization of a Potential Signaling Pathway

Should the compound induce apoptosis, a potential mechanism could involve the activation of caspase cascades.

Caption: A putative intrinsic apoptosis pathway initiated by the test compound.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the in vitro characterization of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. Positive results from these initial assays would warrant further investigation, including:

  • Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the molecular target(s) of the compound.

  • Signaling Pathway Analysis: Using methods like Western blotting to probe the modulation of specific signaling pathways implicated in the observed biological effects.

  • In Silico Studies: Performing molecular docking simulations to predict the binding mode of the compound to its potential target.[16]

  • Advanced Genotoxicity Testing: A comprehensive battery of genotoxicity tests is recommended for any nitroaromatic compound being considered for further development.[8]

The systematic application of these methodologies will provide a robust understanding of the in vitro biological activity of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate and inform its potential for future therapeutic development.

References

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC.
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC.
  • METHYL 2-(4-BENZYLPIPERAZINO)-5-NITROBENZENECARBOXYLATE — Chemical Substance Information. NextSDS.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Benchchem.
  • Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publishers.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.
  • Methyl 4-nitrobenzoate. ResearchGate.
  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate.
  • Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. PMC - NIH.
  • Protocol for in vitro genotoxicity assessment of nitro compounds. Benchchem.
  • Toxicological Profile for Nitrobenzene. ATSDR.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry (RSC Publishing).
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Environmental Dynamics and Global Climate Change.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Rapid Determination of Nitrobenzenes in Drinking Water Using Automated SPE with GC-ECD. ThermoFisher.
  • Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography. Semantic Scholar.

Sources

Preliminary Toxicity Assessment of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a structured overview of the preliminary toxicological assessment for the novel chemical entity, Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. In the absence of specific published toxicity studies for this compound, this document establishes a comprehensive framework based on established principles of preclinical toxicology. It details the critical in vitro assays required to generate a foundational safety profile, including methodologies for assessing cytotoxicity and genotoxicity. The narrative emphasizes the rationale behind experimental design, the importance of integrated data analysis, and the logical progression from computational prediction to cell-based screening. This guide serves as a blueprint for researchers to generate and interpret the essential preliminary toxicity data needed to inform go/no-go decisions in early-stage drug development.

Introduction: The Imperative for Early-Stage Toxicity Screening

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to safety concerns. Early and robust toxicological assessment is paramount to de-risk drug development programs, conserve resources, and ensure patient safety. This guide focuses on Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, a compound with structural motifs—specifically the nitrobenzene and piperazine groups—that warrant careful safety evaluation. The nitroaromatic group is a well-known structural alert, often associated with potential genotoxicity and cytotoxicity through metabolic activation.[1][2] The piperazine moiety, while common in pharmaceuticals, can also contribute to specific toxicity profiles.[3]

Therefore, a systematic, tiered approach to toxicity testing is essential. This process begins with in silico predictions and rapidly moves to a battery of in vitro assays designed to flag key liabilities such as cytotoxicity and mutagenicity.[4] The data generated from these preliminary studies are critical for lead optimization and candidate selection, allowing teams to prioritize compounds with the most promising safety profiles for further development.

Foundational In Vitro Toxicity Assessment

In vitro toxicology serves as the first line of experimental defense, offering rapid, cost-effective, and high-throughput methods to evaluate the intrinsic toxicity of a compound.[5] These assays provide crucial data on how a substance affects cellular viability and genetic integrity, forming the bedrock of any preclinical safety package.

Cytotoxicity Evaluation: The MTT Assay

The first question in any toxicity screen is whether the compound kills cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Principle of the Assay: The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] A decrease in the purple color indicates a reduction in cell viability, signaling a cytotoxic effect.

Experimental Rationale: To gain a comprehensive understanding of a compound's cytotoxic potential, it is crucial to test it against a panel of cell lines. This should include:

  • Target-relevant cancer cell lines: (e.g., MCF-7 for breast cancer) to assess on-target cytotoxicity.

  • A non-cancerous cell line: (e.g., HEK293, human embryonic kidney cells) to evaluate off-target toxicity and establish a preliminary therapeutic index.

This comparative approach helps to differentiate between general cytotoxicity and targeted anti-proliferative effects, a key consideration for anticancer drug development.

Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

Genotoxicity assessment is a non-negotiable component of preclinical safety testing. A compound that damages DNA has the potential to be a carcinogen. The Ames test is a globally recognized bacterial assay used to evaluate the mutagenic potential of chemical compounds.[11][12]

Principle of the Assay: The test utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid, typically histidine.[13][14] These bacteria cannot grow on a histidine-deficient medium. The assay measures the ability of a test compound to cause a "back mutation" or reversion, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.[11] A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests the compound is mutagenic.[14]

Importance of Metabolic Activation (S9 Fraction): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver. These are known as "pro-mutagens."[15] To mimic this metabolic activation, the Ames test is conducted both in the absence and presence of a rat liver homogenate fraction, known as the S9 mix.[12][15] A positive result in the presence of the S9 mix indicates that a metabolite of the compound is the likely mutagenic agent.

Data Presentation and Interpretation

Quantitative data from preliminary toxicity studies must be presented clearly to facilitate analysis and decision-making.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate
Cell LineTypeIncubation Time (hr)IC₅₀ (µM)
MCF-7Human Breast Cancer4815.2
A549Human Lung Cancer4828.5
HEK293Human Embryonic Kidney4875.8

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5]

Table 2: Hypothetical Genotoxicity Data (Ames Test) for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate
StrainMetabolic Activation (-S9)Metabolic Activation (+S9)Result
TA98NegativePositive (2.5-fold increase)Mutagenic
TA100NegativeNegativeNon-mutagenic
TA1535NegativeNegativeNon-mutagenic
TA1537NegativePositive (3.1-fold increase)Mutagenic

A result is typically considered positive if a dose-dependent increase in revertants is observed, and the increase is at least 2- to 3-fold over the solvent control.[15]

Integrated Analysis and Decision-Making Pathway

The true value of preliminary toxicity data lies in its integrated analysis. The workflow below illustrates how data from cytotoxicity and genotoxicity assays inform critical decisions in a drug discovery pipeline.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Decision & Action Compound Test Compound: Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Cytotoxicity Cytotoxicity Assay (MTT) (e.g., MCF-7, HEK293) Compound->Cytotoxicity Genotoxicity Genotoxicity Assay (Ames) (+/- S9 Metabolic Activation) Compound->Genotoxicity Data_Analysis Analyze IC50 & Mutagenicity Data Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Decision Go / No-Go / Optimize Decision Data_Analysis->Decision Go Proceed to In Vivo Toxicity Studies Decision->Go Low Cytotoxicity AND Non-Mutagenic No_Go Terminate Compound Decision->No_Go High, Non-selective Cytotoxicity OR Potent Mutagen Optimize Medicinal Chemistry: Optimize Structure to Mitigate Toxicity Decision->Optimize Moderate Cytotoxicity OR Mutagenicity observed

Caption: Decision-making workflow based on preliminary toxicity data.

Experimental Protocols

Trustworthy and reproducible data are contingent upon meticulous adherence to validated protocols.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[7][8][16]

1. Cell Seeding: a. Culture selected cell lines (e.g., MCF-7, HEK293) to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in DMSO. b. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. c. Remove the medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. d. Incubate for 48 hours at 37°C, 5% CO₂.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

4. Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on established OECD guidelines and standard practices.[12][13]

1. Preparation: a. Prepare minimal glucose agar plates. b. Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100). c. Prepare the S9 mix (if not commercially purchased) from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.[15] d. Prepare various concentrations of the test compound in a suitable solvent (e.g., DMSO).

2. Assay Procedure: a. To a sterile test tube, add in the following order: i. 2 mL of molten top agar (kept at 45°C). ii. 0.1 mL of the bacterial culture. iii. 0.1 mL of the test compound solution (or positive/negative controls). iv. 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of sterile buffer (for -S9 plates). b. Vortex the tube gently for 3 seconds. c. Pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate. d. Allow the plates to solidify on a level surface.

3. Incubation and Colony Counting: a. Invert the plates and incubate at 37°C for 48-72 hours. b. Count the number of revertant colonies on each plate.

4. Self-Validating Controls (Trustworthiness):

  • Negative Control: Solvent (e.g., DMSO) only. Establishes the background spontaneous reversion rate.

  • Positive Control (-S9): A known direct-acting mutagen (e.g., 4-nitroquinoline-N-oxide for TA98). Confirms strain viability and sensitivity.[15]

  • Positive Control (+S9): A known pro-mutagen (e.g., 2-aminoanthracene). Validates the metabolic activity of the S9 mix.[15]

  • The experiment is considered valid only if the negative controls are within the historical range and the positive controls show a significant increase in revertant colonies.

Conclusion and Future Directions

This guide outlines the essential first steps in characterizing the toxicological profile of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. The in vitro cytotoxicity and genotoxicity assays described herein provide the foundational data necessary for an initial risk assessment. A finding of potent, non-selective cytotoxicity or clear mutagenicity would be a significant red flag, likely requiring a return to medicinal chemistry for structural optimization. Conversely, a clean profile—low cytotoxicity against non-target cells and a negative Ames test—would build confidence and justify progression to more complex in vitro models (e.g., 3D cell culture, organ-on-a-chip) and subsequent in vivo acute toxicity studies, such as those described in OECD guidelines 420, 423, or 425.[17][18][19] This structured, data-driven approach is fundamental to navigating the complexities of modern drug development.

References

  • Apollo Scientific. (2023). Safety Data Sheet: Methyl 3-methyl-4-nitrobenzoate.
  • Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-methyl-3-nitrobenzoate.
  • National Toxicology Program. (2014). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. NCBI. Available at: [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Available at: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. NCBI Bookshelf. Available at: [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Available at: [Link]

  • ResearchGate. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • GOV.UK. (2024). Nitrobenzene: toxicological overview. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. Available at: [Link]

  • California State University, Northridge. (2024). The Ames Test. Available at: [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Available at: [Link]

  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Available at: [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Bond Chemicals Ltd. (2020). Safety Data Sheet: N-Methylpiperazine. Available at: [Link]

  • U.S. Environmental Protection Agency. (2001). OECD Guidelines for Testing of Chemicals: Test Guideline 425. Available at: [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). In Vitro Toxicity Testing. Available at: [Link]

Sources

Methodological & Application

Synthesis of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. This compound serves as a valuable building block in medicinal chemistry and drug discovery, notably as a key intermediate in the synthesis of various pharmacologically active agents. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on electron-deficient aromatic systems. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a robust experimental procedure but also a thorough explanation of the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of a Versatile Intermediate

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structural architecture, featuring a nitro-substituted benzene ring coupled with a methylpiperazine moiety, makes it a versatile precursor for the elaboration of more complex molecular targets. The electron-withdrawing nitro group not only activates the aromatic ring for the key synthetic transformation but also provides a handle for further chemical modifications, such as reduction to an amino group, which opens avenues for a wide array of subsequent reactions. The piperazine motif is a well-established pharmacophore found in numerous approved drugs, often contributing to improved solubility, oral bioavailability, and receptor-binding affinity. A notable application of this intermediate is in the synthesis of Tolvaptan, a selective vasopressin receptor 2 antagonist.

The synthesis described herein employs a nucleophilic aromatic substitution (SNAr) reaction, a powerful and widely utilized method for the arylation of amines. The success of this reaction is predicated on the presence of strong electron-withdrawing groups, such as the nitro group (—NO₂), positioned ortho or para to a suitable leaving group, in this case, a chloride atom.[1][2][3] These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution process.[2]

Reaction Mechanism and Workflow

The synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of the secondary amine of N-methylpiperazine on the electron-deficient carbon atom of methyl 2-chloro-5-nitrobenzoate that bears the chlorine atom. This addition step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Step 2: Elimination of the Leaving Group and Re-aromatization In the second step, the aromaticity of the ring is restored through the elimination of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall experimental workflow is depicted in the following diagram:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Reagents: - Methyl 2-chloro-5-nitrobenzoate - N-Methylpiperazine - K₂CO₃ (Base) - DMF (Solvent) Setup Reaction Setup: Inert atmosphere (N₂/Ar) Add reagents to flask Reagents->Setup Heating Heating: Heat to 100-120°C Monitor by TLC Setup->Heating Quenching Quenching: Cool to RT Add water Heating->Quenching Extraction Extraction: Extract with Ethyl Acetate Quenching->Extraction Washing Washing: Wash with water and brine Extraction->Washing Drying Drying: Dry over Na₂SO₄ Washing->Drying Concentration Concentration: Remove solvent in vacuo Drying->Concentration Chromatography Column Chromatography: Silica gel Hexane/Ethyl Acetate gradient Concentration->Chromatography Final_Product Final Product: Characterize by NMR, IR, MS Determine yield Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Materials and Methods

Reagents and Solvents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
Methyl 2-chloro-5-nitrobenzoate16588-02-6215.595.00 g (23.2 mmol)>98%Sigma-Aldrich
N-Methylpiperazine109-01-3100.163.49 g (34.8 mmol, 1.5 eq)>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.216.41 g (46.4 mmol, 2.0 eq)Anhydrous, >99%Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-273.0950 mLAnhydrous, >99.8%Acros Organics
Ethyl Acetate (EtOAc)141-78-688.11200 mLACS GradeVWR
Hexane110-54-386.18As neededACS GradeVWR
Deionized Water7732-18-518.02200 mL--
Brine (Saturated NaCl solution)--50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededGranularEMD Millipore
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply with a manifold

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Step-by-Step Experimental Protocol

4.1. Reaction Setup

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl 2-chloro-5-nitrobenzoate (5.00 g, 23.2 mmol).

  • Add anhydrous potassium carbonate (6.41 g, 46.4 mmol).

  • Under a gentle flow of nitrogen, add anhydrous N,N-dimethylformamide (50 mL) to the flask.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add N-methylpiperazine (3.49 g, 3.48 mmol) to the reaction mixture dropwise via a syringe.

4.2. Reaction Execution

  • Heat the reaction mixture to 100-120 °C using a heating mantle.

  • Maintain this temperature and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is considered complete when the starting material (methyl 2-chloro-5-nitrobenzoate) is no longer visible by TLC (typically after 6-8 hours).

4.3. Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.

  • Transfer the aqueous mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid or oil.

4.4. Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 1:1).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate as a yellow solid.

4.5. Characterization

  • Expected Yield: 80-90%

  • Appearance: Yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.8 Hz, 1H), 8.20 (dd, J = 9.2, 2.8 Hz, 1H), 7.05 (d, J = 9.2 Hz, 1H), 3.95 (s, 3H), 3.20 (t, J = 5.0 Hz, 4H), 2.65 (t, J = 5.0 Hz, 4H), 2.40 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.8, 155.0, 142.1, 130.5, 128.9, 125.4, 118.6, 54.7, 52.8, 51.9, 45.9.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₇N₃O₄ [M+H]⁺: 279.12, found: 279.1.

Safety Precautions and Troubleshooting

  • Safety: Always perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

  • Troubleshooting:

    • Incomplete reaction: If the reaction does not go to completion, ensure that the reagents and solvent are anhydrous. The reaction temperature may also need to be increased slightly, or the reaction time extended.

    • Low yield: Low yields can result from incomplete reaction or losses during the work-up and purification steps. Ensure efficient extraction and careful handling during chromatography.

    • Purification difficulties: If the product is difficult to purify, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) as an alternative or additional purification step.

Conclusion

The synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate via a nucleophilic aromatic substitution reaction is a reliable and high-yielding procedure. This application note provides a detailed and practical guide for its preparation, including a thorough explanation of the reaction mechanism, a step-by-step protocol, and important safety considerations. The successful synthesis of this versatile intermediate will enable researchers to access a wide range of more complex molecules with potential therapeutic applications.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]

  • PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Truman State University. Multistep Synthesis Nitration. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

Sources

The Strategic Utility of Methyl 2-(4-Methylpiperazino)-5-nitrobenzenecarboxylate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the myriad of available intermediates, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate has emerged as a molecule of significant strategic importance. Its unique structural features—a nitro-activated aromatic ring, a reactive methyl ester, and a basic piperazine moiety—provide a versatile platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide offers an in-depth exploration of the synthesis, characterization, and application of this pivotal intermediate, providing researchers and drug development professionals with actionable protocols and field-proven insights.

Introduction: A Molecule with Purpose-Driven Design

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a testament to the power of rational molecular design in organic synthesis. The strategic placement of its functional groups imparts a unique reactivity profile that can be harnessed for a variety of synthetic transformations. The electron-withdrawing nitro group serves a dual purpose: it activates the aromatic ring for nucleophilic aromatic substitution, facilitating the introduction of the 4-methylpiperazino group, and it provides a synthetic handle for subsequent reduction to a highly versatile amino group. The methyl ester offers a readily modifiable site for amide bond formation, a cornerstone of many API syntheses. Finally, the 1-methylpiperazine substituent not only enhances the solubility and pharmacokinetic properties of downstream molecules but also serves as a key pharmacophoric element in numerous kinase inhibitors.

A related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as an intermediate in the synthesis of novel tyrosine kinase inhibitors, highlighting the importance of the 4-methylpiperazino-nitroaniline scaffold in medicinal chemistry.[1]

Synthesis and Purification: A Robust and Scalable Protocol

The most direct and industrially scalable synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate involves the nucleophilic aromatic substitution (SNA) of a suitable precursor, typically methyl 2-chloro-5-nitrobenzoate, with 1-methylpiperazine.

Synthesis_of_Methyl_2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Methyl_2-chloro-5-nitrobenzoate Methyl 2-chloro-5-nitrobenzoate Reaction Nucleophilic Aromatic Substitution (SNAr) Methyl_2-chloro-5-nitrobenzoate->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Product Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Reaction->Product

Caption: Synthetic pathway for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Detailed Synthesis Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/Purity
Methyl 2-chloro-5-nitrobenzoate18585-58-5215.5998%
1-Methylpiperazine109-01-3100.1699%
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%
Acetonitrile (CH₃CN)75-05-841.05Anhydrous
Ethyl Acetate141-78-688.11ACS Grade
Hexane110-54-386.18ACS Grade
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-chloro-5-nitrobenzoate (21.56 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and anhydrous acetonitrile (150 mL).

  • Addition of 1-Methylpiperazine: While stirring the suspension, add 1-methylpiperazine (11.1 mL, 100 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate as a solid.

Characterization and Quality Control

Thorough characterization of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is essential to ensure its purity and identity before its use in subsequent synthetic steps. The following analytical techniques are recommended:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, the piperazine ring protons, and the N-methyl protons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and C-N bonds.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the intermediate. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like ammonium formate) is typically used. UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm) is recommended.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool.[3]

Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The synthetic utility of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is primarily centered around two key transformations: the reduction of the nitro group and the hydrolysis or amidation of the methyl ester.

Key_Transformations Intermediate Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Reduction Nitro Group Reduction Intermediate->Reduction Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Amino_Ester Methyl 5-amino-2-(4-methylpiperazino)benzoate Amide_Formation Amide Bond Formation Amino_Ester->Amide_Formation Nitro_Acid 2-(4-methylpiperazino)-5-nitrobenzoic acid Nitro_Acid->Amide_Formation API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Amide_Formation->API Amide_Formation->API Reduction->Amino_Ester Hydrolysis->Nitro_Acid

Sources

NMR Spectroscopy Characterization of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (CAS No. 735213-47-5, MW: 279.3 g/mol ) is a highly functionalized aromatic scaffold frequently utilized as a critical intermediate in the drug development pipeline. Specifically, this structural motif is foundational in the synthesis of Wee1 kinase inhibitors and apoptosis modulators, which are actively investigated for oncology applications[1],[2].

This application note provides an in-depth, self-validating protocol for the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this compound. By understanding the causality behind the experimental conditions and the quantum mechanical environment of the molecule, researchers can definitively validate their synthetic success.

Chemical Context & Mechanistic Rationale

The synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, methyl 2-fluoro-5-nitrobenzoate, is highly activated toward nucleophilic attack.

Causality of Reactivity: The fluorine atom acts as an excellent leaving group, but its displacement is causally dependent on the extreme electron deficiency of the C-2 position. This deficiency is driven by the synergistic electron-withdrawing effects of the ortho-ester group (-COOCH3) and the para-nitro group (-NO2). When N-methylpiperazine is introduced, its secondary amine nitrogen attacks the C-2 position, forming a highly stabilized Meisenheimer complex before the fluoride ion is eliminated[2].

SNAr_Pathway A Methyl 2-fluoro-5-nitrobenzoate (Electrophile) B N-methylpiperazine (Nucleophile) C Reaction Conditions K2CO3, DMF, 110°C D Meisenheimer Complex (Stabilized by -NO2 & -COOMe) C->D Nucleophilic Attack E Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (Target Product) D->E Fluoride Elimination AB AB AB->C

Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target compound.

Synthesis & Sample Preparation Protocol

To ensure absolute structural fidelity before NMR analysis, the compound must be synthesized and purified using a self-validating methodology.

Step-by-Step Synthesis Protocol
  • Reagent Assembly: To a rigorously dried round-bottom flask, add methyl 2-fluoro-5-nitrobenzoate (1.0 eq, e.g., 5.0 mmol) and N-methylpiperazine (1.2 eq, 6.0 mmol).

  • Solvent & Base Selection: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) (15 mL). Add anhydrous Potassium Carbonate (K2CO3) (2.0 eq, 10.0 mmol).

    • Expert Insight: DMF is chosen because its polar aprotic nature stabilizes the transition state of the Meisenheimer complex. K2CO3 is causally required to scavenge the generated hydrofluoric acid (HF), preventing the protonation of the piperazine nucleophile which would otherwise halt the reaction[2],[3].

  • Thermal Activation: Heat the reaction mixture to 90–110 °C under a nitrogen atmosphere for 12 hours[3].

  • Self-Validating TLC Check: Monitor the reaction via Thin Layer Chromatography (TLC). The starting material exhibits high mobility (Rf ~ 0.8 in 9:1 Hexane:EtOAc). The successful formation of the product is validated by the appearance of a new, bright yellow, UV-active spot at a significantly lower Rf (~0.3 in 9:1 DCM:MeOH). The stark drop in Rf is caused by the introduction of the highly polar tertiary amine nitrogens of the piperazine ring.

  • Workup & Purification: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM to 10% MeOH in DCM) to yield the product as a yellow solid.

NMR Acquisition Strategy

NMR_Workflow Prep Sample Prep (5-10 mg in CDCl3) Acq NMR Acquisition (1H, 13C, 2D) Prep->Acq Process Data Processing (FT, Phase, Baseline) Acq->Process Assign Signal Assignment (Integration, J-coupling) Process->Assign Verify Structural Validation (Confirm SNAr Success) Assign->Verify

Step-by-step NMR spectroscopy workflow for structural elucidation and validation.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Expert Insight: CDCl3 is selected because the compound's lipophilic ester and piperazine moieties ensure complete dissolution, yielding sharp, well-resolved peaks.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl3 and shim the Z-axis to achieve a TMS full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Parameter Optimization (Self-Validating System): Set the relaxation delay (D1) to 2.0 seconds . This is a critical causal choice: it allows the slowly relaxing quaternary carbons and the highly deshielded aromatic protons to return to thermal equilibrium between pulses. If D1 is too short, the integrals will be artificially truncated, destroying the self-validating mathematical ratio required to confirm structural purity.

Structural Elucidation & Signal Assignment

The NMR spectra of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate present a masterclass in electronic directing effects.

1H NMR Data Presentation & Causality
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
H-6 8.55Doublet (d)2.81HAr-H (ortho to -NO2, ortho to -COOMe)
H-4 8.25Doublet of doublets (dd)9.0, 2.81HAr-H (ortho to -NO2, meta to -COOMe)
H-3 7.05Doublet (d)9.01HAr-H (ortho to Piperazine)
O-CH3 3.92Singlet (s)-3HEster methyl
Pip-CH2 (N-Ar) 3.35Multiplet (m)~5.04HPiperazine CH2 adjacent to Ar-N
Pip-CH2 (N-Me) 2.60Multiplet (m)~5.04HPiperazine CH2 adjacent to Me-N
N-CH3 2.35Singlet (s)-3HPiperazine N-methyl

Mechanistic Insights:

  • The Extreme Deshielding of H-6: The proton at position 6 resonates far downfield at 8.55 ppm. This is caused by its location trapped directly between two strongly electron-withdrawing groups: the nitro group and the ester carbonyl. The magnetic anisotropy of the carbonyl double bond, combined with the inductive pull of the nitro group, strips electron density away from H-6, exposing it heavily to the external magnetic field.

  • The Shielding of H-3: Conversely, H-3 appears relatively upfield at 7.05 ppm. The nitrogen atom of the piperazine ring donates its lone pair into the aromatic system via resonance (+R effect). This drastically increases the electron density at the ortho position (C-3), shielding the proton.

13C NMR Data Presentation
PositionChemical Shift (ppm)TypeAssignment
C=O 165.8CqEster carbonyl
C-2 155.2CqAr-C attached to Piperazine
C-5 139.5CqAr-C attached to -NO2
C-6 128.4CHAr-C
C-4 126.1CHAr-C
C-1 122.0CqAr-C attached to -COOMe
C-3 118.5CHAr-C
Pip-CH2 (N-Me) 54.6CH2Piperazine aliphatic carbons
O-CH3 52.4CH3Ester methyl
Pip-CH2 (N-Ar) 50.2CH2Piperazine aliphatic carbons
N-CH3 46.1CH3Piperazine N-methyl

Data Validation & Troubleshooting

To establish a self-validating system , the integration of the ester methoxy singlet (3H) at ~3.92 ppm serves as the internal calibration benchmark.

  • If the SNAr reaction has proceeded to completion without side-product formation, the piperazine N-methyl singlet (2.35 ppm) must integrate exactly to 3H, and the total aromatic region (7.05 - 8.55 ppm) must integrate to exactly 3H.

  • Troubleshooting: Any deviation greater than 5% in these relative integrals immediately flags incomplete conversion (e.g., residual starting material will show a distinct aromatic pattern with a highly coupled fluorine atom, typically a dd with a large JH-F coupling constant of ~10 Hz) or the presence of impurities, prompting re-purification before advancing the compound to biological assays.

References

  • [1] Title: US20200377520A1 - Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof, Source: Google Patents, URL:

  • [2] Title: US20160152599A1 - Indole and pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them, Source: Google Patents, URL:

Sources

Application Notes & Protocols for the Catalytic Reduction of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals, providing a gateway to essential aniline intermediates. This guide offers a detailed exploration of robust and scalable catalytic reduction methods for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, a key precursor in various synthetic pathways. We present field-proven protocols for three primary catalytic systems: Palladium on Carbon (Pd/C) with hydrogen gas, Pd/C with ammonium formate for transfer hydrogenation, and Raney® Nickel with hydrogen gas. The narrative emphasizes the mechanistic rationale behind procedural choices, comparative analysis of methodologies, critical safety protocols, and troubleshooting, aiming to equip researchers, scientists, and drug development professionals with the expertise to perform this transformation efficiently and safely.

Introduction and Scientific Rationale

The conversion of a nitroarene to an arylamine is a pivotal step in the multi-step synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The target molecule, methyl 5-amino-2-(4-methylpiperazino)benzoate, is generated through the selective reduction of the nitro group on the starting material, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. The resulting primary amine is a versatile functional group, readily participating in amide bond formations, diazotizations, and other C-N coupling reactions essential for building molecular complexity.

Catalytic hydrogenation stands as the premier industrial method for this transformation due to its high chemoselectivity, excellent atom economy (producing only water as a by-product), and the reusability of heterogeneous catalysts.[3] This guide will detail two major approaches:

  • Direct Catalytic Hydrogenation: Utilizes molecular hydrogen (H₂) as the terminal reductant.

  • Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule, such as ammonium formate, which decomposes in situ to provide hydrogen to the catalyst surface.[4][5] This method circumvents the need for high-pressure hydrogen gas handling.[5]

Mechanistic Overview of Nitroarene Reduction

The reduction of a nitro group on a heterogeneous metal catalyst surface (e.g., Pd, Pt, Ni) is a stepwise process.[6] While the exact mechanism can be complex and surface-dependent, it is generally accepted to proceed through nitroso and hydroxylamine intermediates.

There are two commonly discussed pathways[7][8][9]:

  • Direct Hydrogenation Pathway: The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the aniline. This is the predominant pathway for most standard hydrogenations.

  • Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form azoxy, azo, and hydrazo compounds. These intermediates are then further hydrogenated to yield two equivalents of the aniline. Under typical hydrogenation conditions with sufficient hydrogen availability, this pathway is less significant but can contribute to impurity formation if the reaction stalls.[6]

G cluster_reaction General Reaction Scheme Start Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (Ar-NO₂) Product Methyl 5-amino-2-(4-methylpiperazino)benzoate (Ar-NH₂) Start->Product [Catalyst], H₂ Source

Caption: General reaction scheme for the reduction.

Comparative Overview of Catalytic Systems

The choice of catalytic system depends on available equipment, scale, cost, and the presence of other sensitive functional groups in the molecule. For the target substrate, the ester and piperazine moieties are generally stable under the conditions described.

Parameter Method 1: Pd/C with H₂ Gas Method 2: Pd/C with NH₄HCO₂ (CTH) Method 3: Raney® Nickel with H₂ Gas
Catalyst 5-10% Palladium on Carbon5-10% Palladium on CarbonRaney® Nickel (slurry)
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (NH₄HCO₂)Hydrogen Gas (H₂)
Pressure 1-4 atm (balloon) to 80 barAtmospheric3-5 kg/cm ² or higher
Temperature Room Temperature to 55 °CRoom Temperature to RefluxRoom Temperature to 80 °C
Advantages High activity, clean reaction, widely used, well-understood.[10][11]Avoids high-pressure H₂, rapid, simple setup.[4][12]Cost-effective, robust, less prone to dehalogenation (if applicable).[3][13]
Considerations Requires specialized high-pressure equipment. Pd can be expensive.Stoichiometric by-products (CO₂, NH₃). Can be exothermic.Pyrophoric catalyst requires careful handling.[3][14] May require higher temperatures/pressures.

Detailed Experimental Protocols

Safety Pre-computation: All protocols involving hydrogen gas and pyrophoric catalysts must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and compatible gloves.[15][16] A blast shield is mandatory for pressurized reactions.[15] Ensure an inert atmosphere (Nitrogen or Argon) is maintained during catalyst handling and reaction setup to prevent ignition.[17][18]

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas

This method is highly efficient and a standard in process chemistry. It requires a hydrogenation apparatus capable of maintaining a positive hydrogen pressure.

Materials and Equipment:

  • Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol or Ethanol (ACS grade)

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Hydrogen gas cylinder with regulator[15]

  • Nitrogen gas supply

  • Filter aid (e.g., Celite®)

  • Buchner funnel and filter flask

Procedure:

  • Vessel Inerting: Charge the hydrogenation vessel with a magnetic stir bar and the substrate, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. Seal the vessel.

  • Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate).

  • Catalyst Charging: Under a gentle flow of nitrogen, carefully add the 10% Pd/C catalyst. The catalyst is pyrophoric when dry; handling it wet significantly reduces the risk of fire.[14][19]

  • System Purging: Seal the reactor completely. Purge the system by pressurizing with nitrogen (to ~2 bar) and venting three times to remove all oxygen.[17][18]

  • Hydrogenation: After the final nitrogen vent, pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm or using a hydrogen balloon for atmospheric pressure).[14]

  • Reaction Execution: Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed. Maintain the reaction at room temperature or warm gently to 40-50 °C to increase the rate.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. Progress can also be checked by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and taking a sample. The product aniline will be significantly more polar than the starting nitro compound.

  • Work-up: Once the reaction is complete (typically 1-6 hours), stop the stirring and vent the excess hydrogen. Purge the vessel with nitrogen three times.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, never allow the filter cake to dry , as the absorbed hydrogen makes it highly pyrophoric.[19] Wash the filter cake with additional methanol. The wet catalyst should be quenched and disposed of according to institutional safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-2-(4-methylpiperazino)benzoate, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol is ideal for labs not equipped for high-pressure hydrogenations. The reaction is often fast and efficient.[4][12]

Materials and Equipment:

  • Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ammonium Formate (NH₄HCO₂) (3-5 eq)[20]

  • Methanol

  • Round-bottom flask with reflux condenser

  • Filter aid (Celite®)

Procedure:

  • Setup: In a round-bottom flask, dissolve the nitro-compound in methanol (15-25 mL per gram).

  • Catalyst Addition: Under a nitrogen atmosphere, add the 10% Pd/C catalyst.

  • Reagent Addition: Add solid ammonium formate in portions. The decomposition of ammonium formate can be exothermic and cause gas evolution (H₂, CO₂, NH₃), so controlled addition is key.[4]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux (approx. 65 °C in methanol) for 1-3 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Remove the catalyst by filtration through a wet pad of Celite®, washing with methanol. Again, do not allow the catalyst to dry. Concentrate the filtrate under reduced pressure. The crude product can be further purified by partitioning between water and an organic solvent (like ethyl acetate) to remove residual formate salts, followed by drying and evaporation of the organic layer.

Protocol 3: Catalytic Hydrogenation with Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst, particularly useful for large-scale syntheses.[13] It is extremely pyrophoric and must be handled as a slurry under liquid.[3][14]

Materials and Equipment:

  • Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (1.0 eq)

  • Raney® Nickel (approx. 10-20% w/w of substrate, as a slurry in water or ethanol)

  • Methanol or Ethanol

  • Ammonia solution (optional, to maintain basic conditions)[3]

  • Hydrogenation vessel (autoclave)

  • Hydrogen and Nitrogen gas supplies

Procedure:

  • Catalyst Preparation: In the hydrogenation vessel, carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., methanol) several times to remove the storage liquid, always keeping the catalyst covered with solvent.

  • Reaction Setup: To the vessel containing the washed Raney® Nickel slurry, add a solution of the substrate in methanol. For improved selectivity, a small amount of aqueous ammonia can be added to keep the medium basic, which can prevent catalyst poisoning by the product aniline.[3]

  • System Purging: Seal the reactor and purge thoroughly with nitrogen (3x), followed by hydrogen (2x).

  • Hydrogenation: Pressurize the reactor with hydrogen to 3–5 kg/cm ² and begin vigorous stirring. The reaction may require heating to 60-80 °C for a reasonable rate.

  • Monitoring & Work-up: Monitor the reaction via hydrogen uptake. Once complete, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

  • Catalyst Removal: The Raney® Nickel can be separated by careful filtration through Celite® (keeping the filter cake wet at all times) or by allowing it to settle and decanting the supernatant.

  • Isolation: Concentrate the solution under reduced pressure to obtain the desired product.

Workflow and Safety Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation p1 Review MSDS & SOPs p2 Prepare Fume Hood & PPE p1->p2 p3 Charge Substrate & Solvent to Reactor p2->p3 p4 Inert System (N₂ Purge) p3->p4 r1 Charge Catalyst (under N₂) p4->r1 r2 Seal & Leak Test Reactor r1->r2 r3 Purge O₂ (N₂ -> H₂) r2->r3 r4 Pressurize with H₂ / Add H-Donor r3->r4 r5 Stir & Heat (if needed) r4->r5 r6 Monitor Reaction (H₂ uptake / TLC) r5->r6 w1 Cool & Depressurize r6->w1 w2 Purge with N₂ w1->w2 w3 Filter Catalyst (Keep Wet!) w2->w3 w4 Concentrate Filtrate w3->w4 w5 Purify Product w4->w5

Caption: A generalized experimental workflow for catalytic hydrogenation.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or Sluggish Reaction 1. Catalyst poisoning (e.g., by sulfur impurities).2. Insufficient catalyst loading.3. Inactive catalyst.4. Insufficient hydrogen pressure or H-donor.1. Purify starting material. Add a base like NH₃ with Raney Ni.[3]2. Increase catalyst loading to 10-15 mol%.3. Use a fresh batch of catalyst.4. Increase H₂ pressure or add more ammonium formate.
Formation of Side Products 1. Over-reduction or hydrogenolysis (less likely for this substrate).2. Formation of condensation products (azoxy/azo).1. Use milder conditions (lower temperature/pressure).2. Ensure sufficient hydrogen and efficient stirring to favor the direct reduction pathway.
Difficulty Filtering Catalyst 1. Catalyst particles are too fine.2. Clogging of the filter medium.1. Use a thicker pad of Celite® or another filter aid.2. Dilute the reaction mixture with more solvent before filtration.
Catalyst Ignites During Work-up The catalyst was allowed to dry while containing adsorbed hydrogen.EXTREME HAZARD. Immediately quench with a large volume of water or sand. Always keep the filtered catalyst slurry wet and handle it in an inert atmosphere.[16]

Conclusion

The catalytic reduction of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate to its corresponding aniline is a robust and high-yielding transformation critical for further synthetic elaboration. Standard catalytic hydrogenation with Pd/C and H₂ offers high purity and efficiency but requires specialized pressure equipment. Catalytic transfer hydrogenation with ammonium formate provides a convenient and equally effective alternative that is more accessible for standard laboratory setups. Raney® Nickel presents a scalable and economical option, albeit with more stringent handling requirements due to its pyrophoric nature. Successful and safe execution of any of these protocols hinges on a thorough understanding of the underlying chemistry, adherence to strict safety procedures for handling hydrogen and pyrophoric catalysts, and careful monitoring of the reaction progress.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications. (2021, October 6). ACS Publications. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. LinkedIn. [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. environmentclearance.nic.in. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (2007, December 4). Taylor & Francis Online. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. [Link]

  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. [Link]

  • Liquid phase hydrogenation of nitrobenzene. Åbo Akademi University. [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

  • REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKEL UNDER BASIC CONDITIONS. (2026, March 11). Technical Disclosure Commons. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. [Link]

  • US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][17]diazepin-2-ylamino)benzoate. (2013, December 12). MDPI. [Link]

  • Some examples of the application of the nitro functional group reduction using Pd/C catalytic system in the multi-step synthesis of pharmaceutically interesting and agrochemical frameworks. ResearchGate. [Link]

  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Chem LibreTexts. [Link]

  • Standard Operating Procedures. The Sarpong Group. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. ACS Publications. [Link]

Sources

Application Notes and Protocols: Unlocking the Potential of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental workflows for investigating methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in the realm of targeted drug discovery. This document provides the scientific rationale, detailed protocols, and data interpretation insights necessary to explore the therapeutic promise of this molecule.

Introduction: A Molecule of Interest

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a synthetic organic compound characterized by three key chemical motifs: a nitrobenzoate scaffold, a methyl ester, and a 4-methylpiperazine substituent. While direct biological data for this specific molecule is not extensively documented, its structural components suggest a strong potential for targeted therapeutic activity.

  • The Nitroaromatic Core: Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The electron-withdrawing nature of the nitro group can be pivotal to the molecule's interaction with biological targets and can also serve as a bioreductive center, potentially leading to the generation of reactive nitrogen species that can modulate cellular pathways.[5]

  • The Methylpiperazine Moiety: The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] The N-methylpiperazine group, in particular, is a common feature in many small molecule kinase inhibitors, where it often enhances aqueous solubility and provides a key interaction point with the target protein.[7][8] Its presence in arylpiperazine derivatives has been linked to anti-proliferative activity in various cancer cell lines.[9][10]

Given these structural features, it is hypothesized that methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate may function as a targeted inhibitor of protein kinases or other enzymes implicated in disease pathogenesis. The following protocols outline a systematic approach to identify the molecular target(s) of this compound, validate the interaction, and characterize its downstream biological effects.

Part 1: Target Identification Strategies

The initial and most critical step is to identify the cellular protein(s) that directly bind to methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. A multi-pronged approach using both affinity-based and label-free methods is recommended to ensure robust and validated target identification.

Protocol 1.1: Affinity-Based Target Identification using a Biotinylated Probe

This protocol involves synthesizing a biotin-tagged version of the compound to facilitate pull-down and identification of interacting proteins.[11]

1. Synthesis of a Biotinylated Probe:

  • Synthesize an analog of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate with a linker arm terminating in a biotin molecule. The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding. A preliminary structure-activity relationship (SAR) study with simple analogs can help identify suitable attachment points.

2. Preparation of Cell Lysate:

  • Culture a relevant cell line (e.g., a cancer cell line predicted to be sensitive to the compound) to approximately 80-90% confluency.
  • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-Down:

  • Incubate the clarified cell lysate with the biotinylated probe for 2-4 hours at 4°C with gentle rotation.
  • As a negative control, incubate a separate aliquot of the lysate with free biotin.
  • Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours to capture the biotinylated probe and its interacting proteins.[11]
  • Wash the beads several times with lysis buffer to remove non-specific binders.

4. Elution and Protein Identification:

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
  • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
  • Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the negative control.
  • Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (LC-MS/MS).

Workflow for Affinity-Based Target Identification

cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pull-Down cluster_analysis Protein Identification synthesis Synthesize Biotinylated Probe lysate Prepare Cell Lysate incubation Incubate with Probe lysate->incubation capture Capture with Streptavidin Beads incubation->capture wash Wash Beads capture->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Identification sds_page->mass_spec

Caption: Workflow for identifying protein targets using a biotinylated probe.

Protocol 1.2: Label-Free Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that relies on the principle that a protein's thermal stability changes upon ligand binding.[12]

1. Cell Treatment:

  • Culture the cell line of interest in multiple plates.
  • Treat the cells with either vehicle (e.g., DMSO) or a high concentration of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate for a defined period.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

3. Protein Extraction and Analysis:

  • Lyse the cells by freeze-thawing.
  • Separate the soluble and aggregated protein fractions by centrifugation.
  • Analyze the soluble fractions by SDS-PAGE and Western blotting for specific candidate proteins, or by mass spectrometry for a proteome-wide analysis.

4. Data Interpretation:

  • A target protein will exhibit increased thermal stability in the presence of the compound, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Part 2: Target Validation and Mechanistic Studies

Once putative targets have been identified, it is crucial to validate the direct interaction and elucidate the functional consequences of this interaction.

Protocol 2.1: In Vitro Binding Assays

Direct binding assays confirm the physical interaction between the compound and the purified target protein.

1. Isothermal Titration Calorimetry (ITC):

  • ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
  • Titrate a solution of the compound into a solution of the purified target protein in the ITC cell and measure the resulting heat changes.

2. Surface Plasmon Resonance (SPR):

  • SPR measures the binding kinetics (association and dissociation rates) in real-time.
  • Immobilize the purified target protein on an SPR sensor chip and flow solutions of the compound at various concentrations over the surface. The change in the refractive index upon binding is measured.
Protocol 2.2: Enzyme Inhibition Assays

If the identified target is an enzyme (e.g., a protein kinase), its functional inhibition by the compound must be quantified.[13]

1. Kinase Activity Assay (Example):

  • Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) or a custom-developed assay.
  • Incubate the purified kinase with its substrate (a peptide or protein) and ATP in the presence of varying concentrations of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.
  • Measure the kinase activity (e.g., by quantifying ATP consumption or substrate phosphorylation).
  • Determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (nM)
Kinase A50
Kinase B850
Kinase C>10,000

This table illustrates how to present quantitative data from enzyme inhibition assays.

Protocol 2.3: In-Cell Target Engagement and Pathway Analysis

Confirming that the compound engages its target in a cellular context and modulates downstream signaling is a critical validation step.

1. Cellular Target Engagement:

  • Use methods like the Cellular Thermal Shift Assay (CETSA) as described in Protocol 1.2, but with a focus on the validated target protein.

2. Western Blot Analysis of Downstream Signaling:

  • Treat cells with the compound for various times and at different concentrations.
  • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of known substrates of the target kinase and other downstream signaling proteins. A decrease in substrate phosphorylation would indicate target inhibition.

Proposed Signaling Pathway Modulation

cluster_pathway Hypothetical Kinase Signaling Pathway Compound Methyl 2-(4-methylpiperazino) -5-nitrobenzenecarboxylate TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector Activation CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) DownstreamEffector->CellularResponse

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

Part 3: In Vitro and In Vivo Efficacy

The final stage of preclinical evaluation involves assessing the compound's efficacy in cellular and animal models of disease.

Protocol 3.1: Cell-Based Assays

1. Cell Viability/Cytotoxicity Assays:

  • Treat a panel of cancer cell lines with a range of concentrations of the compound for 24-72 hours.
  • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.
  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

2. Apoptosis and Cell Cycle Assays:

  • Use flow cytometry to analyze the effects of the compound on the cell cycle (e.g., by propidium iodide staining) and apoptosis (e.g., by Annexin V/PI staining).
Protocol 3.2: In Vivo Animal Models

1. Xenograft Models:

  • Implant human cancer cells into immunocompromised mice.
  • Once tumors are established, treat the mice with the compound or vehicle control.
  • Monitor tumor growth over time to assess the compound's anti-tumor efficacy.
  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target engagement).

Conclusion

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate represents a promising starting point for the development of a novel targeted therapeutic. Its chemical structure suggests the potential for potent and selective inhibition of key cellular targets, such as protein kinases. The protocols outlined in these application notes provide a comprehensive framework for systematically identifying and validating the molecular target(s) of this compound, elucidating its mechanism of action, and evaluating its therapeutic potential. Through a rigorous and multi-faceted experimental approach, the full potential of this molecule in targeted drug discovery can be unlocked.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London. (n.d.). University College London. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. (2024). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023). MDPI. [Link]

  • Timeline showing the nitroaromatic drugs approved until 2023. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010). ACS Publications. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (2025). ResearchGate. [Link]

  • Protein–Small Molecule Interactions in Native Mass Spectrometry | Chemical Reviews. (2021). ACS Publications. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors - MDPI. (2020). MDPI. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025). SvedbergOpen. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI. (2022). MDPI. [Link]

  • Computational probing protein–protein interactions targeting small molecules | Bioinformatics | Oxford Academic. (2016). Oxford Academic. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry[v1] | Preprints.org. (2024). Preprints.org. [Link]

  • Small Molecule Target Discovery & Validation - Eclipsebio. (n.d.). Eclipsebio. [Link]

  • Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models. (2021). YouTube. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2025). IRB Barcelona. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (2024). MDPI. [Link]

  • Stabilization of protein-protein interactions by small molecules - Pure. (2014). Elsevier. [Link]

  • Targeted Therapies: Revolutionizing Medicinal Chemistry for Precision Medicine - Hilaris Publisher. (2023). Hilaris Publisher. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. (2022). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Assay of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the sample preparation and analytical methodologies for the quantification of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. In the absence of a standardized, universally adopted protocol for this specific analyte, this application note synthesizes established principles from the analysis of structurally related nitroaromatic and piperazine-containing compounds. The primary focus is on robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, recognized for their high sensitivity and selectivity. Additionally, alternative high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is discussed. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for developing and validating a reliable analytical workflow.

Introduction: Analytical Considerations

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a molecule of interest in pharmaceutical research and development. Its structure, featuring a nitroaromatic ring and a methylpiperazine moiety, necessitates careful consideration during the development of analytical assays. The nitro group makes the compound amenable to detection by UV and electrochemical methods, while the entire molecule is well-suited for mass spectrometry.

The choice of analytical technique and sample preparation protocol is contingent on the sample matrix (e.g., bulk drug substance, formulated drug product, biological fluids), the required sensitivity, and the available instrumentation. This guide will primarily focus on assays in pharmaceutical formulations, with principles that can be adapted to other matrices.

Physicochemical Properties and Their Implications for Sample Preparation

While comprehensive experimental data for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is not widely published, its structural features suggest the following properties, which are critical for developing a sample preparation strategy:

PropertyImplication for Sample Preparation
Polarity The presence of the ester and nitro groups, along with the piperazine ring, suggests moderate polarity. This will influence the choice of extraction solvents and chromatographic conditions. A reverse-phase HPLC or UHPLC system is likely to be suitable.
Solubility Expected to be soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Aqueous solubility may be limited but can be influenced by pH due to the basic nature of the piperazine nitrogen.
Stability Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light or strong reducing agents. The ester group may be prone to hydrolysis, especially at extreme pH values.[1] Sample handling and storage conditions should be carefully controlled.

Recommended Analytical Technique: LC-MS/MS

For trace-level quantification and unambiguous identification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers superior sensitivity and selectivity compared to other methods.[2][3]

Rationale for LC-MS/MS
  • High Sensitivity: Capable of detecting the analyte at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[2][4]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, ensuring that the detected signal is specific to the analyte.

  • Structural Confirmation: Provides mass-to-charge ratio information, which aids in the positive identification of the compound.

The following workflow outlines the key steps in developing an LC-MS/MS assay for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection & Weighing Dissolution Dissolution in Organic Solvent SampleCollection->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (e.g., 0.22 µm PTFE) Dilution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometric Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing SampleCollection Sample Collection & Weighing Dissolution Dissolution in Diluent SampleCollection->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (e.g., 0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Isocratic/Gradient Separation Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Peak Area Integration Detection->Integration Calibration External Standard Calibration Integration->Calibration Quantification Analyte Quantification Calibration->Quantification

Sources

Application Notes and Protocols for the Safe Handling and Storage of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. As a compound featuring both a nitroaromatic and a piperazine moiety, it requires careful management in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to ensure personal safety and maintain the integrity of the compound. The protocols outlined herein are based on established safety principles for related chemical classes, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Introduction: Understanding the Chemical Profile

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a complex organic molecule that integrates two key functional groups with known reactivity and potential hazards: a nitroaromatic ring and an N-methylpiperazine substituent.

  • Nitroaromatic Compounds: This class of compounds is recognized for its energetic properties and potential for thermal instability.[1][2][3] The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to nucleophilic attack and influence the overall reactivity of the molecule. Many nitroaromatic compounds are also known to have toxicological properties.[4][5][6]

  • Piperazine Derivatives: Piperazine and its derivatives are widely used in medicinal chemistry. While many are safe for therapeutic use, some can exhibit biological activity and may cause skin and eye irritation.[7][8][9] The N-methylpiperazine moiety in the target compound is a common feature in many biologically active molecules.[10][11]

Given this structural composition, a cautious approach to handling and storage is paramount.

Hazard Assessment and Mitigation

A thorough risk assessment should be conducted before commencing any work with methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. The following table summarizes the anticipated hazards and recommended mitigation strategies.

Hazard Category Potential Risks Mitigation and Control Measures
Health Hazards May cause skin and eye irritation upon contact.[8][12] Inhalation of dust may lead to respiratory tract irritation.[8][12] The toxicological properties have not been fully investigated.[12]Handle in a well-ventilated area, preferably within a certified chemical fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12]
Physical & Chemical Hazards As a nitroaromatic compound, there is a potential for thermal decomposition at elevated temperatures, which may generate toxic gases such as carbon oxides and nitrogen oxides (NOx).[12] The possibility of hazardous reactions exists, particularly with strong oxidizing agents.Avoid exposure to high temperatures, direct sunlight, and sources of ignition.[7] Store away from incompatible materials, especially strong oxidizing agents.
Environmental Hazards The environmental impact has not been fully determined. Spills could potentially contaminate soil and water.[4]Prevent release into the environment. Dispose of waste in accordance with local, state, and federal regulations.[14]

Personal Protective Equipment (PPE) Protocols

The selection and proper use of PPE are critical for minimizing exposure. The following PPE is mandatory when handling methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

  • Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[12] A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[15][16]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[12][15] Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[15][16]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[12] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Experimental Workflows

Adherence to a systematic workflow is essential for safe handling.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure.[12]

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid generating dust.[12][13]

  • Weighing: If weighing on an analytical balance, ensure it is located in an area with minimal air currents to prevent the spread of fine particles.

  • Container Sealing: Keep the primary container tightly sealed when not in use.[12][13]

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: Add the solid compound to the solvent slowly while stirring. If necessary, sonication in a sealed container can be used to aid dissolution.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F

Caption: Workflow for handling methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Storage Protocols

Proper storage is crucial for maintaining the stability and integrity of the compound and for ensuring the safety of laboratory personnel.

Storage Parameter Recommendation Rationale
Temperature Store at room temperature in a cool, dry place.Avoids thermal degradation and potential runaway reactions associated with some nitroaromatic compounds.[1]
Light Protect from direct sunlight.Prevents potential photochemical decomposition.
Atmosphere Store in a well-ventilated area.[7]Prevents the buildup of any potential vapors.
Container Keep in a tightly closed, properly labeled container.[12][13]Prevents contamination and accidental spillage.
Incompatibilities Store away from strong oxidizing agents.Reduces the risk of hazardous chemical reactions.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Spills and Leaks
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[12][13] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[17][18]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: All cleanup materials should be disposed of as hazardous waste.[14]

Emergency Spill Response Flowchart

G Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large Cleanup Contain & Clean Up Spill (with proper PPE) SmallSpill->Cleanup EmergencyServices Call Emergency Services LargeSpill->EmergencyServices Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Caption: Flowchart for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Waste Disposal

All waste containing methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all applicable local, state, and federal regulations for hazardous waste disposal.[14] Do not dispose of this chemical down the drain.

Conclusion

References

  • PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 2-(4-BENZYLPIPERAZINO)-5-NITROBENZENECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 682–717. Retrieved from [Link]

  • Kaur, M., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal.
  • SciELO. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Koba, M., & Welz, A. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • Absorbents Online. (2024, August 8). Essential Safety Protocols for Handling Nitric Acid Spills. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • CAHMA. (2026, February 28). Safer Using - Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties and thermal behavior of nitrocellulose granules with eutectic mixtures of stabilizers. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • SciSpace. (2020, January 20). Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Environmental Science & Technology. (2026, March 5).
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Springer. (n.d.). Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015, December 24). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • University of Houston. (2021, October). 2. General Chemical Spill Procedures. Retrieved from [Link]

  • MDPI. (2023, June 6). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting crystallization issues with methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate System Classification: Highly Polar, Basic Amine, LLPS-Prone Intermediate

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Due to the conformational flexibility of the 4-methylpiperazine ring and the strong dipole moments of the nitro and ester groups, this molecule exhibits a high thermodynamic preference for Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—over primary nucleation[1]. This portal provides the theoretical causality, diagnostic data, and self-validating protocols required to force this system into a highly ordered crystalline state.

Part 1: Diagnostic Data & System Thermodynamics

Before troubleshooting, you must understand the thermodynamic boundaries of your solvent system. The tables below summarize the quantitative phase behaviors and solvent interactions specific to this molecule.

Table 1: Solvent Selection & Solvation Causality
Solvent SystemSolvation Mechanism (Causality)LLPS (Oiling Out) RiskRecommended Application
Ethyl Acetate / Heptane Weak dipole interactions; fails to disrupt piperazine self-association.Critical / High Not recommended. Rapidly crosses the binodal curve.
Isopropanol (IPA) Alcohols hydrogen-bond with the 5-nitro group, stabilizing the solute in solution.Moderate Excellent for controlled cooling if seeded properly.
Acetone / Water (8:2) Acetone aggressively solvates the ester; water acts as a sharp anti-solvent.Low Ideal for anti-solvent crystallization.
THF / MTBE Ethers coordinate with the basic nitrogen, altering the dipole moment.Moderate Useful for salt-formation (e.g., mesylate).
Table 2: Quantitative Metastable Zone Width (MSZW) Profiles

Note: Operating outside the MSZW guarantees either oiling out or amorphous precipitation[2].

Solvent SystemSaturation Temp ( Tsat​ )Spontaneous Nucleation ( Tnuc​ )MSZW ( ΔT )Optimal Seeding Temp
Isopropanol (10 vol)60.0 °C42.5 °C17.5 °C56.0 °C
Acetone / Water (8:2)50.0 °C39.0 °C11.0 °C46.5 °C
Methanol55.0 °C30.0 °C25.0 °C50.0 °C

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product consistently "oil out" (form a dense liquid phase) instead of crystallizing during cooling? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). The flexible 4-methylpiperazine moiety disrupts efficient crystal lattice packing, while the strong dipole of the 5-nitro group causes high solvation in polar solvents. When you cool the reactor rapidly, the system's supersaturation trajectory crosses the binodal curve (the boundary for liquid demixing) before it can reach the critical supersaturation required for primary solid nucleation[1]. The system minimizes its free energy by separating into a solute-rich "oil" coacervate and a solute-lean phase. To fix this, you must operate strictly within the Metastable Zone Width (MSZW) and introduce seed crystals to bypass the primary nucleation energy barrier entirely[2].

Q2: I successfully crystallized the product, but the filtration is extremely slow and the crystals are sticky/agglomerated. What happened? A: Your crystallization was likely mediated through an invisible, transient oil phase. When LLPS occurs on a microscopic scale, solute-rich droplets coalesce and eventually nucleate internally. Because the nucleation happens inside a highly concentrated, viscous droplet, the resulting crystals form spherical, sticky agglomerates with entrapped mother liquor and impurities[3]. You must reduce the anti-solvent addition rate and implement an isothermal aging hold to allow crystal growth to consume the supersaturation before the spinodal decomposition region is reached.

Q3: How do I prevent ester hydrolysis while trying to force crystallization via pH adjustment? A: The methyl ester at the 1-position is susceptible to base-catalyzed hydrolysis (saponification). If you are adjusting the pH to precipitate the free base from an acidic aqueous mixture, using strong bases like NaOH will cleave the ester, yielding the corresponding carboxylic acid impurity. Causality: Hydroxide ions readily attack the electrophilic carbonyl carbon. Solution: Use a mild base like aqueous NaHCO3​ or NH4​OH , keep the temperature strictly below 15°C during neutralization, and extract immediately into an organic phase (like Dichloromethane) before performing a solvent swap for crystallization.

Q4: I am seeing inconsistent crystal habits and melting points between batches. How do I lock in the thermodynamically stable polymorph? A: Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate exhibits polymorphism due to the multiple stable chair conformations of the piperazine ring. Rapid precipitation traps the molecule in a metastable kinetic form[4]. To isolate the thermodynamically stable polymorph, you must perform a prolonged slurry conversion (Ostwald ripening) at an elevated temperature (e.g., 40°C in Isopropanol for 12 hours) prior to final cooling. The more soluble metastable forms will dissolve and recrystallize onto the lattice of the stable form.

Part 3: Mechanistic Workflows & Visualizations

Workflow 1: Thermodynamic Phase Trajectory

The following diagram illustrates the critical difference between a failed, unseeded cooling trajectory (leading to LLPS) and a successful, seeded trajectory.

PhaseDiagram Start Unsaturated Solution (High Temp) Cooling Cooling Trajectory Start->Cooling MSZ Metastable Zone (Supersaturated) Cooling->MSZ Binodal Binodal Curve Crossed (High LLPS Risk) MSZ->Binodal Rapid Cooling (No Seeds) Seeding Seed Addition (Bypass Primary Nucleation) MSZ->Seeding Controlled Cooling + Seeds OilingOut Liquid-Liquid Phase Separation (Oiling Out) Binodal->OilingOut Product High-Purity Crystalline Solid OilingOut->Product Spontaneous Nucleation (Agglomerated/Impure) CrystalGrowth Controlled Crystal Growth Seeding->CrystalGrowth CrystalGrowth->Product

Figure 1: Phase diagram trajectory showing how seeding within the MSZW prevents oiling out.

Workflow 2: Troubleshooting Decision Matrix

Troubleshooting Issue Issue Detected: Poor Crystallization Obs1 Observation: Dense Oil Forms (LLPS) Issue->Obs1 Obs2 Observation: Sticky/Agglomerated Crystals Issue->Obs2 Obs3 Observation: Low Yield / High Solubility Issue->Obs3 Fix1 Action: Map MSZW & Add Seeds Obs1->Fix1 Fix2 Action: Reduce Anti-Solvent Addition Rate Obs2->Fix2 Fix3 Action: Switch to Salt Formation (e.g., Mesylate) Obs3->Fix3

Figure 2: Decision tree for diagnosing and resolving common crystallization failures.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols include built-in validation steps. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Seeded Anti-Solvent Crystallization (Free Base)

Objective: Isolate the free base while strictly avoiding the LLPS binodal boundary.

  • Dissolution: Dissolve 100 g of crude methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in 800 mL of Acetone at 50°C under moderate agitation (250 RPM).

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a clean, pre-heated reactor to remove foreign particulates that could trigger heterogeneous nucleation.

  • Validation Step 1 (Supersaturation Check): Cool the reactor to 46°C. Extract a 2 mL aliquot and rapidly cool it to 10°C in a test tube.

    • Validation: If the aliquot does not turn cloudy within 2 minutes, your system is too dilute. Distill off 10% of the Acetone volume and repeat the check.

  • Seeding: Once validated at 46°C, charge 1.0 g of pure, milled seed crystals (1 wt%) suspended in 5 mL of Acetone.

  • Isothermal Aging: Hold the reactor isothermally at 46°C for 2 hours.

    • Causality: This allows the seed crystals to consume the initial supersaturation, growing the crystal surface area and expanding the MSZW, which drastically lowers the risk of oiling out during the next step.

  • Anti-Solvent Addition: Dose 200 mL of purified Water (anti-solvent) linearly over 4 hours using a syringe pump.

    • Validation Step 2: Monitor the reactor visually or via an FBRM probe. If the solution becomes milky/opaque (indicating LLPS) rather than a distinct slurry, immediately halt the water addition and heat back to 50°C to redissolve.

  • Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.1°C/min. Filter, wash with cold Acetone/Water (1:1), and dry under vacuum at 40°C.

Protocol B: Mesylate Salt Formation (Alternative Pathway)

Objective: Bypass LLPS entirely by altering the molecule's fundamental solvation thermodynamics. Causality: Protonating the basic piperazine nitrogen with methanesulfonic acid creates a highly polar ionic species. This breaks the specific solute-solvent interactions that stabilize the "oil" phase, forcing the system into a highly crystalline lattice driven by strong ionic bonds.

  • Dissolution: Dissolve 100 g of the free base in 1000 mL of Tetrahydrofuran (THF) at 40°C.

  • Acid Addition: Dilute 1.05 molar equivalents of Methanesulfonic Acid (MSA) in 100 mL of THF. Add this solution dropwise to the reactor over 1 hour.

  • Validation Step 1 (Salt Verification): As the acid is added, a thick precipitate should form almost immediately. Extract a small sample of the solid, filter, and test the melting point.

    • Validation: The mesylate salt will have a significantly higher and sharper melting point than the free base. If an oil forms instead, the THF is likely contaminated with water.

  • Ripening: Heat the slurry to reflux (65°C) for 2 hours to promote Ostwald ripening, converting fine kinetic particles into large, easily filterable crystals.

  • Isolation: Cool to 20°C over 3 hours, filter, wash with 200 mL of MTBE, and dry under vacuum.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL:[Link]

  • Metastable Zone Width (MSZW) in Crystallization Source: Mettler Toledo (AutoChem Applications) URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Conditions for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific compound. Our approach moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Analyte: Physicochemical Profile

Effective HPLC method development begins with a thorough understanding of the analyte's chemical properties. Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a moderately polar molecule with key structural features that dictate its chromatographic behavior.

  • Piperazine Ring: This functional group contains a tertiary amine, making the molecule basic. The predicted pKa value for similar structures is around 7.35, meaning its ionization state is highly dependent on the mobile phase pH.[1][2]

  • Nitroaromatic System: The nitrobenzene group provides a strong chromophore, making UV detection a suitable choice.[3] Phenyl-based HPLC columns can offer enhanced retention for such aromatic systems through π-π interactions.[4]

  • Methyl Ester Group: This group contributes to the overall polarity of the molecule.

These features suggest that the primary challenges in its analysis will be controlling peak shape (due to the basic amine) and achieving adequate retention on traditional reversed-phase columns (due to its polarity).[5][6]

PropertyValue / PredictionImplication for HPLC Analysis
Molecular Formula C₁₃H₁₇N₃O₄Used for mass spectrometry identification.[7]
Molecular Weight 279.29 g/mol (Calculated based on formula)
Predicted pKa ~7.3 - 7.5The piperazine nitrogen's protonation state is pH-dependent. This is critical for controlling retention and peak shape.[8]
Predicted XLogP3-AA ~1.4 - 2.0Indicates moderate polarity; may be poorly retained on highly non-polar stationary phases without mobile phase optimization.[9]
Key Functional Groups Tertiary Amine (Basic), Nitroaromatic Ring, Methyl EsterAmine can interact with column silanols causing peak tailing. The nitroaromatic ring allows for good UV absorbance.
Section 2: Initial Method Development Protocol

This section provides a robust starting point for your analysis. The protocol is designed to be a self-validating system; if significant issues arise, they will likely point to one of the common problems addressed in the Troubleshooting section.

Objective: To achieve good retention (k > 2) and symmetrical peak shape (Tailing Factor ≈ 1.0) for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Step-by-Step Experimental Protocol:

  • Column Selection:

    • Primary Choice: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, ≤ 5 µm particle size). These columns have minimal residual silanol groups, which reduces the potential for peak tailing with basic analytes.[10]

    • Alternative: If retention is insufficient, consider a column with a different selectivity, such as a Phenyl phase to interact with the nitroaromatic ring or a polar-endcapped phase for better performance with polar compounds.[4]

  • Mobile Phase Preparation (Critical Step):

    • Aqueous Component (A): Prepare a 20 mM phosphate or formate buffer. For LC-MS compatibility, ammonium formate or ammonium acetate are the preferred choices.[4][11]

    • pH Adjustment: Adjust the pH of the aqueous buffer to 3.0 using phosphoric acid or formic acid. At this pH, the piperazine amine will be fully protonated, leading to more consistent interactions with the stationary phase. Operating at least 1.5-2 pH units away from the analyte's pKa is crucial for method robustness.[8][11]

    • Organic Component (B): Use HPLC-grade acetonitrile or methanol. Acetonitrile often provides lower backpressure and different selectivity.[11]

    • Filtering and Degassing: Filter all mobile phases through a 0.45 µm or 0.22 µm membrane and degas thoroughly before use to prevent blockages and baseline noise.[12]

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30 °C. A temperature-controlled column compartment is essential for reproducible retention times.[12][13]

    • Injection Volume: 5-10 µL. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.[14][15]

    • Detection: UV at 254 nm.[3]

    • Elution Mode (Gradient Scouting):

      • Start with a broad scouting gradient to determine the approximate elution conditions.

      • Time (min) / %B: 0/10, 20/90, 25/90, 25.1/10, 30/10.

      • This gradient will help locate the analyte's retention time and reveal the presence of any impurities.

  • Method Optimization:

    • Based on the scouting gradient, a more focused gradient or an isocratic method can be developed. If the peak elutes very early, decrease the starting %B. If it elutes too late, increase the starting %B or shorten the gradient time. Gradient elution is often beneficial for separating mixtures with a wide polarity range.[16]

Section 3: Troubleshooting Guide (Question & Answer Format)

Even with a solid starting method, challenges can arise. This section addresses the most common issues encountered during the analysis of basic, polar compounds like methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

HPLC_Troubleshooting_Workflow start Identify Problem in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Drift? start->retention resolution Poor Resolution? start->resolution pressure High Backpressure? start->pressure tailing Peak Tailing peak_shape->tailing fronting Peak Fronting peak_shape->fronting splitting Split Peak peak_shape->splitting sol_retention Verify Mobile Phase Prep Use Column Oven Check for Leaks retention->sol_retention Cause: System Inconsistency sol_resolution Optimize Gradient Slope Change Organic Solvent (ACN vs MeOH) Try Different Column resolution->sol_resolution Cause: Insufficient Selectivity sol_pressure Filter Mobile Phase/Sample Flush System/Column Check for Blockages pressure->sol_pressure Cause: System Blockage sol_tailing Check Mobile Phase pH (too high?) Increase Buffer Strength Use High-Purity Column tailing->sol_tailing Cause: Silanol Interaction sol_fronting Reduce Sample Load Match Sample Solvent to Mobile Phase fronting->sol_fronting Cause: Overload/Solvent Effect sol_splitting Check for Column Void Ensure Sample is Fully Dissolved splitting->sol_splitting Cause: Column Bed Issue

Caption: A logical workflow for troubleshooting common HPLC issues.

Issue 1: Poor Peak Shape

Question: Why is my peak for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate tailing severely?

Answer: Peak tailing is the most common issue for basic analytes and is characterized by an asymmetrical peak with a drawn-out trailing edge.[14]

  • Primary Cause: Secondary Silanol Interactions. The root cause is an electrostatic interaction between the positively charged (protonated) piperazine nitrogen and negatively charged, deprotonated silanol groups (-SiO⁻) on the surface of the silica-based stationary phase.[10] This secondary interaction mechanism causes some analyte molecules to be retained longer than others, resulting in tailing.

  • Solutions:

    • Confirm Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to suppress the ionization of the silanol groups.[14] If the pH drifts upwards, silanols become deprotonated and interact with the basic analyte.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) provides better pH control on the column, resisting local pH shifts that can occur upon sample injection.[11]

    • Use a High-Purity Column: Modern, high-purity silica columns that are thoroughly end-capped have a much lower concentration of accessible, acidic silanols, making them more suitable for basic compounds.

    • Lower Column Temperature: In some cases, reducing the temperature can decrease the kinetics of the silanol interaction, though this may also increase viscosity and backpressure.

Question: My peak is fronting (a sharp leading edge). What is the cause?

Answer: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[12]

  • Cause & Solution 1: Column Overload. Too much analyte has been injected onto the column, saturating the stationary phase at the injection point.

    • Fix: Reduce the concentration of your sample or decrease the injection volume.[14]

  • Cause & Solution 2: Strong Sample Solvent. The sample is dissolved in a solvent that is much stronger (more organic content) than the mobile phase. This causes the analyte band to travel too quickly at the column inlet, leading to a distorted peak.

    • Fix: Re-dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[15]

Question: My peak is split or shows a shoulder. What should I investigate?

Answer: Split peaks can arise from several issues, often related to a disruption at the head of the column or problems with sample dissolution.[15]

  • Cause & Solution 1: Column Void or Contamination. A void may have formed at the column inlet, or the inlet frit could be partially blocked by particulates.

    • Fix: Try reversing and flushing the column (check manufacturer's instructions first). If this doesn't work, the column may need to be replaced. Using a guard column can protect the analytical column from contamination.[15]

  • Cause & Solution 2: Incomplete Sample Dissolution. If the sample is not fully dissolved, it can lead to a split peak upon injection.

    • Fix: Ensure your sample is completely solubilized before injection. You may need to sonicate the sample or use a slightly stronger (but still compatible) injection solvent.

  • Cause & Solution 3: Sample/Solvent Mismatch. Similar to peak fronting, injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause peak splitting.

    • Fix: Prepare the sample in the mobile phase whenever possible.[15]

Issue 2: Inconsistent Retention Times

Question: Why are my retention times drifting from one injection to the next?

Answer: Retention time instability points to a lack of equilibrium or consistency in the HPLC system.[12]

  • Cause & Solution 1: Insufficient Column Equilibration. The column was not given enough time to equilibrate with the initial mobile phase conditions before the injection, especially when using a gradient.

    • Fix: Ensure your equilibration time is at least 10-15 column volumes.

  • Cause & Solution 2: Inconsistent Mobile Phase Preparation. Small variations in pH or organic solvent composition can cause significant shifts in retention, especially for an ionizable compound like this one.[17]

    • Fix: Prepare mobile phase in large, single batches. Always measure components carefully and ensure the pH is set before adding the organic solvent.[4][11]

  • Cause & Solution 3: Temperature Fluctuations. The laboratory's ambient temperature is changing, or the column is not thermostatted.

    • Fix: Use a temperature-controlled column compartment and keep it at a constant temperature (e.g., 30 °C).[13]

Section 4: Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH really affect my separation of this compound?

A1: The mobile phase pH is arguably the most critical parameter for this analysis. It directly controls the ionization state of both the analyte and the stationary phase.

ph_effect cluster_0 Low pH (e.g., pH 3) cluster_1 High pH (e.g., pH 9) analyte_low_ph Analyte (Basic Amine) Fully Protonated (R-NH+) silanol_low_ph Silanols (Si-OH) Mostly Neutral interaction_low Result: Good Retention by Reversed-Phase. Minimal Peak Tailing. analyte_high_ph Analyte (Basic Amine) Mostly Neutral (R-N) silanol_high_ph Silanols (Si-O-) Fully Deprotonated (Anionic) interaction_high Result: More Retention (more non-polar). RISK of strong interaction with any residual silanols.

Caption: Effect of pH on analyte and stationary phase ionization state.

  • At Low pH (pH < 4): The piperazine amine is protonated (positively charged). The residual silanols on the column are neutral (Si-OH). This minimizes ionic interactions, leading to better peak shape. Retention is primarily governed by the standard reversed-phase mechanism. This is the recommended starting point.

  • At High pH (pH > 9): The piperazine amine is neutral (free base). This makes the overall molecule more non-polar, which can increase retention on a C18 column. However, at high pH, the column's silanol groups are fully deprotonated (Si-O⁻), creating a negatively charged surface that can still cause issues if the column is not specifically designed for high pH work. This approach requires a hybrid or high-pH stable column.

Q2: Should I use acetonitrile or methanol as the organic solvent?

A2: Both can work, but they offer different selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC.[18] A good practice in method development is to screen both. If two peaks are poorly resolved with an acetonitrile/water mobile phase, switching to methanol/water can sometimes alter the elution order and improve the separation.[8]

Q3: My analyte is eluting too close to the solvent front. How do I increase retention?

A3: This is a common problem for polar compounds.[5] Here are several strategies:

  • Decrease Organic Content: The simplest approach is to lower the percentage of the organic solvent (%B) in your mobile phase.[8]

  • Use a 100% Aqueous Mobile Phase: This requires a column specifically designed for aqueous conditions (e.g., with a polar-embedded or polar-endcapped phase) to prevent phase collapse.

  • Change Stationary Phase: Switch to a column that offers more retention for polar compounds, such as an Ascentis RP-Amide or Discovery HS F5.[4] A Phenyl column could also increase retention through π-π interactions with the analyte's aromatic ring.

  • Use a Different Elution Mode: For very polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique to consider.

Q4: How can I improve the sensitivity of my analysis?

A4: If your peak is present but too small, you can try several things:

  • Increase Sample Concentration/Injection Volume: Be careful not to overload the column, which would lead to peak fronting.[12]

  • Optimize Detection Wavelength: Perform a UV scan of your analyte to find its wavelength of maximum absorbance (λ-max). Detecting at λ-max will provide the strongest signal.

  • Reduce Baseline Noise: Ensure your mobile phases are fresh, well-mixed, and degassed. A noisy baseline can obscure small peaks.[12]

  • Switch to Mass Spectrometry (MS) Detection: If available, an LC-MS system will offer significantly higher sensitivity and selectivity compared to UV detection. Remember to use volatile buffers like ammonium formate if you plan to use MS.[11]

Section 5: References
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.

  • NextSDS. METHYL 2-(4-BENZYLPIPERAZINO)-5-NITROBENZENECARBOXYLATE — Chemical Substance Information.

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

  • Sigma-Aldrich. Developing HPLC Methods.

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation.

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.

  • NextSDS. 2-(4-methylpiperazino)-5-nitrobenzenecarbaldehyde — Chemical Substance Information.

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.

  • National Institutes of Health. 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. PubChem.

  • Molbase. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation.

  • Sigma-Aldrich. 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde.

  • ChemicalBook. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

  • National Institutes of Health. Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate. PubChem.

  • National Institutes of Health. Jzl184. PubChem.

  • Thermo Fisher Scientific. (2011). Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS.

  • Sigma-Aldrich. 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde.

  • MDPI. (2023, June 6). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.

  • National Institutes of Health. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. PubChem.

  • Benchchem. Application Notes and Protocols for the Characterization of 4-Methyl-5-nitrobenzene-1,2-diamine.

Sources

Technical Support Center: Reducing Byproducts in the Synthesis of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we will delve into the common challenges, with a focus on minimizing byproduct formation to improve yield and purity.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate via the reaction of methyl 2-chloro-5-nitrobenzoate with N-methylpiperazine is a robust transformation. However, like any chemical process, it is susceptible to side reactions that can complicate purification and reduce overall efficiency. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Presence of an Isomeric Byproduct in Product Mixture

Observation: You observe an additional spot on your TLC plate or an unexpected peak in your LC-MS/NMR analysis with the same mass as your desired product. This is often an isomeric byproduct.

Probable Cause: The primary cause of isomeric byproduct formation is the potential for the N-methylpiperazine to react at a different position on the aromatic ring, although this is less common given the strong directing effects of the nitro and ester groups. A more likely scenario in related syntheses is the presence of isomeric impurities in the starting material, such as methyl 3-chloro-5-nitrobenzoate.

Solutions:

  • Starting Material Purity Check:

    • Analyze your starting material, methyl 2-chloro-5-nitrobenzoate, by 1H NMR, 13C NMR, and LC-MS to confirm its isomeric purity.

    • If significant isomeric impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding.

  • Optimizing Reaction Conditions for Regioselectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes enhance regioselectivity.[1] Start the reaction at a lower temperature (e.g., 0-10 °C) during the initial addition of the nucleophile before gradually warming to the target reaction temperature.

    • Solvent Choice: While polar aprotic solvents like DMF or DMSO are standard, exploring less polar aprotic solvents might influence the selectivity, although this is less common for SNAr reactions.[2]

Issue 2: Formation of Di-substituted Byproducts

Observation: Your mass spectrometry data shows a peak corresponding to the addition of two molecules of N-methylpiperazine to the aromatic ring or displacement of the ester group.

Probable Cause: This occurs when the starting material has more than one potential leaving group or under harsh reaction conditions where the ester group can be displaced. In this specific synthesis, the primary concern would be a di-substitution if there were other leaving groups present on the ring.

Solutions:

  • Stoichiometric Control of Nucleophile:

    • Use a precise stoichiometric amount of N-methylpiperazine (1.0 to 1.1 equivalents).[2][3] An excess of the nucleophile can drive the reaction towards di-substitution if other reactive sites are available.

    • For highly reactive systems, consider the slow, dropwise addition of the nucleophile to the reaction mixture to maintain a low concentration of the nucleophile throughout the reaction.[3]

  • Temperature and Reaction Time:

    • Avoid excessively high temperatures and prolonged reaction times, as these can promote unwanted side reactions.[4]

    • Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Issue 3: Hydrolysis of the Ester Group

Observation: You detect the presence of 2-(4-methylpiperazino)-5-nitrobenzoic acid in your product mixture.

Probable Cause: The ester group is susceptible to hydrolysis, especially in the presence of water and either acid or base.

Solutions:

  • Anhydrous Reaction Conditions:

    • Use anhydrous solvents. Polar aprotic solvents like DMF and DMSO are hygroscopic and should be properly dried before use.[2]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[2]

  • Workup Procedure:

    • If a basic workup is necessary, use a mild inorganic base (e.g., sodium bicarbonate) and keep the temperature low to minimize ester hydrolysis.

    • During aqueous workup, minimize the contact time between the product and the aqueous phase.

Issue 4: Reaction with Solvent (Solvolysis)

Observation: You observe byproducts corresponding to the reaction of the solvent with the starting material. This is more common when using nucleophilic solvents.

Probable Cause: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the intended N-methylpiperazine nucleophile, leading to the formation of an ether byproduct.[2][3]

Solutions:

  • Solvent Selection:

    • Employ non-nucleophilic, polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2][5] These solvents are effective at solvating the cation, leaving the nucleophile more reactive.[2]

Solvent TypeExamplesSuitability for SNArRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighly Recommended Solvates the cation, enhancing the reactivity of the "naked" anion nucleophile.[2]
Polar Protic Water, Ethanol, MethanolNot RecommendedCan form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[2]
Non-polar Toluene, HexaneNot RecommendedPoor solubility of reactants and intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this SNAr reaction?

A1: The reaction proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nitro and carbomethoxy groups activate the aromatic ring for nucleophilic attack by N-methylpiperazine. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.[7]

.dot

SNAr_Mechanism Figure 1: S-N-Ar Addition-Elimination Mechanism reactants Methyl 2-chloro-5-nitrobenzoate + N-Methylpiperazine intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactants->intermediate Addition of Nucleophile products Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate + Cl- intermediate->products Elimination of Leaving Group

Caption: SNAr Addition-Elimination Mechanism

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: Several factors can be adjusted to increase the reaction rate:

  • Temperature: Gradually increasing the reaction temperature can significantly accelerate the reaction.[5] Many SNAr reactions require heating to overcome the activation energy barrier.[5]

  • Solvent: Switching to a more polar aprotic solvent like DMSO can enhance the rate.[5]

  • Base: The addition of a non-nucleophilic base (e.g., K2CO3, DIPEA) can deprotonate the piperazine nitrogen, increasing its nucleophilicity.

Q3: What is the best leaving group for an SNAr reaction?

A3: Contrary to SN2 reactions, the reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I.[2][5] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[5]

Q4: How should I purify the final product?

A4: Purification can typically be achieved through the following methods:

  • Aqueous Workup: Partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water is a crucial first step to remove water-soluble byproducts and inorganic salts.[5] If a high-boiling solvent like DMSO or DMF was used, repeated washing of the organic layer with water or brine can effectively remove it.[5]

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for obtaining a highly pure product.

.dot

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Byproduct Formation start Byproduct Detected (TLC, LC-MS, NMR) check_isomer Isomeric Byproduct? start->check_isomer check_disub Di-substituted Byproduct? check_isomer->check_disub No solution_isomer 1. Verify Starting Material Purity 2. Optimize Temperature for Selectivity check_isomer->solution_isomer Yes check_hydrolysis Hydrolysis Byproduct? check_disub->check_hydrolysis No solution_disub 1. Use Stoichiometric Nucleophile 2. Slow Addition of Nucleophile 3. Avoid High Temperatures check_disub->solution_disub Yes solution_hydrolysis 1. Use Anhydrous Conditions 2. Inert Atmosphere 3. Mild Aqueous Workup check_hydrolysis->solution_hydrolysis Yes end_node Optimized Reaction check_hydrolysis->end_node No Other Issues solution_isomer->end_node solution_disub->end_node solution_hydrolysis->end_node

Caption: Troubleshooting Workflow for Byproduct Formation

Experimental Protocol: General Procedure for Minimizing Byproducts

This protocol provides a starting point for the synthesis, incorporating best practices to reduce side reactions.

Materials:

  • Methyl 2-chloro-5-nitrobenzoate (1.0 eq.)

  • N-methylpiperazine (1.05 eq.)

  • Potassium Carbonate (K2CO3) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 2-chloro-5-nitrobenzoate and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask and stir the mixture to dissolve the starting material.

  • Nucleophile Addition: Slowly add N-methylpiperazine to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water (3x) and then with brine (1x) to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

References

  • Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Organic Process Research & Development. Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Available from: [Link]

  • ACS Publications. A Brief Introduction to Chemical Reaction Optimization. Available from: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]

  • Course Hero. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available from: [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. Available from: [Link]

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available from: [Link]

  • Google Patents. EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][2][8] benzodiazepine. Available from:

  • MDPI. Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Available from: [Link]

  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.. Available from: [Link]

  • University of Missouri-St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available from: [Link]

  • Cengage. Nitration of Methyl Benzoate. Available from: [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate | Resource. Available from: [Link]

  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. WO 2013/035102 A1.
  • PrepChem.com. Preparation of Methyl 2-methyl-5-nitrobenzyl ether. Available from: [Link]

Sources

preventing thermal degradation of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to Preventing Thermal Degradation of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Welcome to the technical support center for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our focus is on preventing thermal degradation, a critical factor in ensuring experimental reproducibility and the integrity of your results.

I. Understanding the Molecule: Structural Features and Inherent Stability

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a complex organic molecule with several functional groups that influence its stability. The presence of a nitroaromatic system, a tertiary amine within the piperazine ring, and a methyl ester group all contribute to its chemical reactivity and potential degradation pathways.

The nitro group, being strongly electron-withdrawing, makes the benzene ring susceptible to nucleophilic attack and can participate in energetic decomposition at elevated temperatures. The piperazine moiety, while a common scaffold in pharmaceuticals, can undergo oxidation and other degradation reactions. Finally, the methyl ester is susceptible to hydrolysis, especially in the presence of acid or base.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors are elevated temperature, exposure to light, and presence of moisture, acids, or bases. Thermal stress can lead to decarboxylation and cleavage of the C-NO2 bond, which is a common degradation pathway for nitroaromatic compounds.[1][2][3] Light can induce photochemical reactions, while moisture can facilitate hydrolysis of the methyl ester.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is recommended to keep methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate at 2-8°C in a tightly sealed container, protected from light. For short-term use in the laboratory, it can be kept at room temperature, but prolonged exposure to ambient conditions should be avoided. Studies on similar nitrobenzoic acids suggest that decomposition can become a concern at significantly elevated temperatures, with recommendations not to exceed 165°C for related compounds.[1]

Q3: I've noticed a change in the color of my sample. Does this indicate degradation?

A3: Yes, a color change, typically to a yellowish or brownish hue, is a strong indicator of degradation. This is often due to the formation of nitrophenolic impurities or other chromophoric degradation products.

Q4: Can the solvent I dissolve the compound in affect its stability?

A4: Absolutely. Protic solvents, especially under non-neutral pH conditions, can promote the hydrolysis of the ester group. For preparing stock solutions, it is advisable to use high-purity, anhydrous aprotic solvents like DMSO or DMF. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What are the likely degradation products I should be looking for?

A5: Based on the structure, potential thermal degradation products could include:

  • 2-(4-methylpiperazino)-5-nitrobenzoic acid: Resulting from the hydrolysis of the methyl ester.

  • Decarboxylation products: Loss of CO2 from the carboxylic acid (if hydrolyzed) or other complex rearrangements at high temperatures.

  • Products of C-NO2 bond cleavage: This can lead to the formation of various radical species and subsequently a complex mixture of byproducts.[3][4]

  • Piperazine ring degradation products: Oxidation or ring-opening of the piperazine moiety can occur under harsh conditions.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments with methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound in stock solutions or during the experiment.1. Prepare fresh solutions: Avoid using old stock solutions. Prepare solutions fresh from solid material for each experiment. 2. Control experimental temperature: Ensure that all experimental steps are carried out at a controlled and documented temperature. Avoid unnecessary heating. 3. Perform a stability check: Analyze your compound by HPLC at the beginning and end of your experiment to check for degradation.
Appearance of unexpected peaks in HPLC analysis Thermal degradation during sample preparation or analysis.1. Lower the temperature of the autosampler: If using an HPLC with a refrigerated autosampler, set it to a low temperature (e.g., 4°C). 2. Reduce sample preparation time: Minimize the time the sample spends in solution before injection. 3. Investigate the HPLC method: Ensure the mobile phase is not promoting degradation. For example, a highly acidic or basic mobile phase could cause on-column degradation.
Low yield in a synthetic reaction using this compound Decomposition of the starting material due to reaction conditions.1. Monitor reaction temperature carefully: Use a temperature-controlled reaction setup and avoid localized overheating. 2. Choose appropriate solvents and reagents: Ensure that the solvents and other reagents are compatible with the compound and will not promote its degradation. 3. Analyze the starting material: Confirm the purity of the starting material before use to ensure it has not degraded during storage.

IV. Experimental Protocols

This section provides detailed protocols for key experiments to assess and prevent the thermal degradation of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.[5][6][7]

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 330 nm (or scan with PDA)

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

4. Forced Degradation Study:

  • To demonstrate the stability-indicating nature of the method, perform forced degradation studies.

    • Acidic: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: Treat the sample with 3% H2O2 at room temperature for 24 hours.

    • Thermal: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 48 hours.

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

Protocol 2: Thermal Analysis using TGA/DSC

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability of the compound.[1][2][8]

1. Instrumentation:

  • A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the finely ground compound into an aluminum or platinum sample pan.

3. TGA/DSC Program:

  • Equilibrate the instrument at 30°C.

  • Purge with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

  • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

4. Data Analysis:

  • From the TGA curve, determine the onset temperature of decomposition and the total mass loss.

  • From the DSC curve, identify the melting point (endothermic peak) and the decomposition exotherm. The onset of the exotherm provides an indication of the temperature at which thermal degradation begins.

V. Visualization of Degradation Pathways and Workflows

Proposed Thermal Degradation Pathway

G parent Methyl 2-(4-methylpiperazino)- 5-nitrobenzenecarboxylate hydrolysis_product 2-(4-methylpiperazino)- 5-nitrobenzoic acid parent->hydrolysis_product Hydrolysis (Heat, H2O) c_no2_cleavage Radical Species + NO2 parent->c_no2_cleavage C-NO2 Bond Cleavage (High Heat) decarboxylation_product 1-Methyl-4-(4-nitrophenyl)piperazine hydrolysis_product->decarboxylation_product Decarboxylation (High Heat) complex_products Complex Degradation Products decarboxylation_product->complex_products Further Degradation c_no2_cleavage->complex_products

Caption: Proposed thermal degradation pathways for the target molecule.

Experimental Workflow for Stability Assessment

G start Obtain Sample of Methyl 2-(4-methylpiperazino) -5-nitrobenzenecarboxylate hplc_initial Initial Purity Check by HPLC start->hplc_initial tga_dsc Thermal Analysis by TGA/DSC start->tga_dsc forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal) hplc_initial->forced_degradation hplc_stressed HPLC Analysis of Stressed Samples forced_degradation->hplc_stressed data_analysis Data Analysis and Degradation Profile hplc_stressed->data_analysis tga_dsc->data_analysis conclusion Establish Storage and Handling Conditions data_analysis->conclusion

Caption: Workflow for assessing the thermal stability of the compound.

VI. References

  • ResearchGate. (2024). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Journal of Medical and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • PMC. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. [Link]

Sources

overcoming poor solubility of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Target API: Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is specifically engineered to address the physicochemical hurdles associated with methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. By understanding the causality behind its poor aqueous solubility, formulation scientists can bypass trial-and-error and implement self-validating protocols for both in vitro and in vivo applications.

Diagnostic Workflow for Solubility Enhancement

SolubilityWorkflow Start Poor Aqueous Solubility Detected CheckpH Is the target assay pH flexible? Start->CheckpH SaltForm Salt Formation & pH Adjustment (Target Piperazine) CheckpH->SaltForm Yes (pH < 5) InVitro In Vitro Assay? CheckpH->InVitro No (pH 7.4) Cosolvent Use Co-solvents (DMSO, PEG400) InVitro->Cosolvent Yes InVivo In Vivo / Clinical? InVitro->InVivo No Cyclo Cyclodextrin Complexation InVivo->Cyclo Liquid Dosing Lipid Lipid Nanoparticles / Amorphous Dispersion InVivo->Lipid Solid Dosing

Decision matrix for solubility enhancement of piperazine-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this specific molecule so difficult to dissolve in standard pH 7.4 buffers? A1: The molecule exhibits a high degree of lipophilicity due to its nitrobenzene core and methyl ester moiety. The only ionizable functional group is the 4-methylpiperazine ring. At physiological pH (7.4), the aliphatic tertiary amine (N4) is predominantly in its un-ionized free base form. Free bases of highly lipophilic molecules possess high crystal lattice energies and poor aqueous solvation thermodynamics, leading to rapid precipitation (1)[1]. To dissolve it, you must either disrupt the crystal lattice via amorphization or lower the pH to protonate the piperazine ring.

Q2: How can I leverage the piperazine ring to improve solubility without chemically modifying the API? A2: Salt formation is the most robust strategy for basic APIs. By lowering the formulation pH below the pKa of the N4-piperazine nitrogen (typically pH < 5.0) and introducing an acidic counterion (e.g., HCl, methanesulfonic acid), the tertiary amine becomes protonated. This ionized state dramatically lowers the lattice energy and increases ion-dipole interactions with water, effectively pulling the molecule into solution (2)[2].

Table 1: Comparative Solubility Enhancement via Piperazine Salt Formation

Counterion FormTarget pHRelative Solubility Increase (vs Free Base)Mechanistic Notes & Stability
Free Base ~ 7.41x (Baseline)Highly lipophilic; prone to rapid precipitation in aqueous media.
Hydrochloride ~ 4.550x - 100xGood baseline improvement, but susceptible to common-ion effect suppression in gastric fluid.
Citrate ~ 4.0200x - 400xExcellent biocompatibility; provides a self-buffering microenvironment.
Mesylate ~ 3.5500x - 1000xIdeal for highly lipophilic bases; disrupts lattice energy most effectively.

Q3: I need to test this compound in a cell-based assay at pH 7.4. I cannot use a low-pH salt. What is the best alternative? A3: For neutral pH in vitro assays, cyclodextrin complexation is highly effective. Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophobic cavity that encapsulates the lipophilic nitrobenzene and ester groups, while its hydrophilic exterior maintains aqueous solubility. This physically shields the hydrophobic domains from water without requiring a pH shift (3)[3].

Q4: I formulated the drug in 10% DMSO for an IV injection in mice, but it crashed out in the bloodstream. Why did this happen? A4: This is a classic "solvent-shift" precipitation. When the DMSO formulation enters the aqueous environment of the bloodstream, the DMSO rapidly diffuses away. The lipophilic free base is left behind in a neutral pH environment where its thermodynamic solubility limit is instantly exceeded. To prevent this, you must use a Self-Emulsifying Drug Delivery System (SEDDS) or incorporate surfactants (e.g., Tween 80/Cremophor EL) that form protective micelles to keep the API solubilized upon extreme dilution (4)[4].

Validated Experimental Protocols
Protocol A: High-Throughput In Situ Salt Screening

Use this protocol to empirically determine the best counterion for your specific formulation needs.

  • Stock Preparation: Prepare a 50 mM stock of the API (free base) in a volatile organic solvent (e.g., THF or methanol).

  • Counterion Array: Dispense 1.1 molar equivalents of various counterions (e.g., HCl, methanesulfonic acid, citric acid, tartaric acid) into a 96-well glass-bottom plate.

  • Dispensing & Evaporation: Add the API stock to the wells and evaporate the solvent completely under a gentle stream of nitrogen. Causality: This forces the API and counterion into close proximity, initiating salt formation without bulk solvent interference.

  • Solubility Testing: Add 200 µL of Simulated Gastric Fluid (SGF) or Phosphate-Buffered Saline (PBS) to each well.

  • Incubation: Seal and shake the plate at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Analysis: Filter the suspensions using a 0.45 µm filter plate and analyze the filtrate via HPLC-UV to quantify the intrinsic solubility limit of each generated salt form.

Protocol B: HP-β-CD Inclusion Complexation (Co-precipitation Method)

Use this protocol to prepare a stable, water-soluble powder for neutral pH assays.

  • Preparation of Host Solution: Dissolve HP-β-CD in distilled water to form a 10% w/v solution. Maintain the temperature at 45°C.

  • Preparation of Guest Solution: Dissolve the API in a minimal volume of ethanol.

  • Complexation: Add the API solution dropwise into the HP-β-CD solution under continuous magnetic stirring (500 rpm).

  • Equilibration: Maintain the temperature at 45°C for 2 hours. Causality: Elevated kinetic energy allows the hydrophobic nitrobenzene core to displace high-energy water molecules inside the cyclodextrin cavity, driving the complexation thermodynamics.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 24-48 hours. Causality: Lyophilization traps the inclusion complex in a solid state, preventing phase separation and ensuring rapid reconstitution in assay buffers.

References
  • Source: PMC (Biomedicines)
  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL
  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
  • Title: Improving Ofloxacin's Solubility and Bioavailability by Cyclodextrin Complexation: An Extensive Analysis Source: International Journal of Pharmacy and Industrial Research URL

Sources

Technical Support Center: Scale-Up Optimization for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. The following information is curated to address common challenges and optimize manufacturing processes, ensuring scientific integrity and operational efficiency.

I. Overview of the Synthesis

The manufacturing of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, methyl 2-chloro-5-nitrobenzoate reacts with 1-methylpiperazine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack.[1][2][3] The success of this reaction, especially during scale-up, is highly dependent on carefully controlled reaction conditions to maximize yield and purity while ensuring safety.

Reaction Scheme:

Methyl 2-chloro-5-nitrobenzoate + 1-Methylpiperazine → Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Problem 1: Low Reaction Yield

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. On a larger scale, mass and heat transfer limitations can become significant.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include the formation of isomers or degradation of the starting materials or product under harsh conditions.

  • Poor Quality of Starting Materials: Impurities in methyl 2-chloro-5-nitrobenzoate or 1-methylpiperazine can interfere with the reaction.

  • Moisture: The presence of water can negatively impact the reaction rate and lead to the formation of hydrolysis byproducts.[4]

Recommended Solutions:

  • Reaction Monitoring: Utilize techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.

  • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and byproduct formation. Ensure uniform heating across the reactor vessel, which is crucial for large batches.

  • Solvent Choice: Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to facilitate the SNAr reaction. Ensure the solvent is anhydrous.

  • Base Selection: The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is often beneficial to neutralize the HCl formed during the reaction and drive the equilibrium towards the product.

  • Reagent Purity: Use high-purity starting materials. Consider purifying the starting materials if significant impurities are detected.

Problem 2: High Impurity Profile in the Crude Product

Potential Causes:

  • Isomeric Impurities: Formation of other isomers can occur, although the directing effects of the nitro and ester groups favor the desired product.

  • Unreacted Starting Materials: Incomplete reaction will leave starting materials in the crude product.

  • Polysubstitution Products: While less common in this specific reaction, the possibility of multiple substitutions on the aromatic ring exists under certain conditions.

  • Degradation Products: The product or starting materials may degrade at elevated temperatures or in the presence of contaminants. Nitroaromatic compounds can be susceptible to thermal decomposition.[5]

Recommended Solutions:

  • Controlled Reagent Addition: On a larger scale, the controlled, slow addition of one reagent to the other can help manage the reaction exotherm and minimize side reactions.

  • Purification Strategy: Develop a robust purification protocol. This may involve:

    • Recrystallization: An effective method for purifying solid products.[6] Experiment with different solvent systems to achieve optimal purity and recovery.

    • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.[6]

  • Work-up Procedure: A well-designed aqueous work-up can remove inorganic salts and water-soluble impurities. Pouring the reaction mixture into cold water can precipitate the crude product.

Problem 3: Difficulties with Product Isolation and Purification

Potential Causes:

  • Oily Product: The crude product may sometimes precipitate as an oil rather than a solid, making filtration difficult.

  • Poor Crystallization: The product may be reluctant to crystallize from the chosen solvent system.

  • Emulsion Formation during Extraction: During the work-up, emulsions can form, complicating the separation of aqueous and organic layers.

Recommended Solutions:

  • Crystallization Seeding: If a small amount of pure, crystalline product is available, "seeding" the supersaturated solution can induce crystallization.

  • Solvent System for Recrystallization: Systematically screen for an appropriate recrystallization solvent or solvent mixture. A good solvent will dissolve the compound when hot but have low solubility when cold.

  • Anti-Solvent Precipitation: Dissolve the crude product in a good solvent and then slowly add a poor solvent (an "anti-solvent") until the product precipitates.

  • Breaking Emulsions: Add brine (saturated NaCl solution) or small amounts of a different organic solvent to help break emulsions.

Problem 4: Scale-Up Challenges and Safety Concerns

Potential Causes:

  • Exothermic Reaction: Nucleophilic aromatic substitution reactions can be exothermic. What is manageable on a lab scale can become a significant safety hazard on a larger scale if not properly controlled.

  • Thermal Stability: Organic nitro compounds are energetic materials and can pose a risk of runaway reactions or decomposition, especially in the presence of impurities.[5]

  • Handling of Reagents and Solvents: Large quantities of flammable solvents and potentially hazardous reagents require careful handling and appropriate engineering controls.

Recommended Solutions:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing an adequate cooling system for the plant reactor.

  • Process Safety Management: Implement a thorough process safety management (PSM) program. This includes a detailed hazard analysis, establishing safe operating limits, and having emergency procedures in place.

  • Gradual Scale-Up: Increase the batch size in a stepwise manner (e.g., 1L -> 10L -> 100L) to identify and address any scale-dependent issues before moving to full production scale.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE, including safety glasses, lab coats, and gloves.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction? A1: The optimal temperature can vary depending on the solvent and scale. Generally, the reaction is conducted at a moderately elevated temperature, often in the range of 80-120 °C. It is crucial to perform optimization studies on a small scale to determine the ideal temperature that provides a good reaction rate without significant byproduct formation.

Q2: Which solvent is best suited for this reaction during scale-up? A2: Polar aprotic solvents like DMF and DMSO are excellent choices for the SNAr reaction. For scale-up, consider factors such as boiling point, cost, and ease of removal. N-Methyl-2-pyrrolidone (NMP) is another potential solvent. It is important to ensure the solvent is of high purity and anhydrous.

Q3: How can I effectively monitor the reaction's progress on a large scale? A3: In-process control (IPC) is critical for large-scale manufacturing. HPLC is the preferred method for quantitative analysis of reaction progress. Samples can be taken periodically from the reactor, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Q4: What are the key parameters to control for a successful scale-up? A4: The key parameters include:

  • Temperature: Maintain precise temperature control to manage the reaction rate and exotherm.
  • Agitation: Ensure efficient mixing to maintain homogeneity and promote heat and mass transfer.
  • Rate of Addition: Control the rate of reagent addition to manage the exotherm.
  • Purity of Reagents: Use high-quality starting materials to avoid side reactions.

Q5: Are there any specific safety precautions for handling nitroaromatic compounds? A5: Yes. Nitroaromatic compounds should be handled with care as they can be thermally unstable.[5] Avoid excessive heating and sources of ignition. It is also important to be aware of potential incompatibilities with other chemicals. A thorough safety assessment should be conducted before handling large quantities.

IV. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Laboratory Scale Synthesis
ParameterRecommended Value
Reactants Methyl 2-chloro-5-nitrobenzoate (1.0 eq), 1-Methylpiperazine (1.1-1.2 eq)
Base K₂CO₃ (2.0-3.0 eq)
Solvent Anhydrous DMF
Temperature 80-100 °C
Reaction Time 4-8 hours (monitor by TLC/HPLC)
Step-by-Step Laboratory Scale Protocol:
  • To a stirred solution of methyl 2-chloro-5-nitrobenzoate in anhydrous DMF, add 1-methylpiperazine and potassium carbonate.

  • Heat the reaction mixture to 90 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Stir for 30 minutes to allow the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

V. Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Charge Methyl 2-chloro-5-nitrobenzoate, 1-Methylpiperazine, K2CO3, and DMF to reactor heat Heat to 80-100 °C reactants->heat monitor Monitor by HPLC/TLC heat->monitor Hold at temperature cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate filtrate Filter the Solid Product precipitate->filtrate wash Wash with Water filtrate->wash recrystallize Recrystallize from Ethanol/Isopropanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry final_product Final Product: Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate dry->final_product

Caption: A flowchart illustrating the manufacturing process for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue: Low Yield / High Impurity incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions issue->side_reactions bad_reagents Poor Reagent Quality issue->bad_reagents bad_conditions Suboptimal Conditions (Temp, Solvent) issue->bad_conditions monitor Monitor Reaction (TLC/HPLC) incomplete_rxn->monitor optimize_temp Optimize Temperature side_reactions->optimize_temp purify Improve Purification (Recrystallization, Chromatography) side_reactions->purify check_reagents Verify Reagent Purity bad_reagents->check_reagents optimize_solvent Optimize Solvent/Base bad_conditions->optimize_solvent

Caption: A cause-and-effect diagram for troubleshooting common synthesis issues.

VI. References

  • Review on Greener and Safer Synthesis of Nitro Compounds. (2014). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2026, January 7). MDPI. Retrieved March 12, 2026, from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021, January 26). MDPI. Retrieved March 12, 2026, from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved March 12, 2026, from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • METHYL 2-(4-BENZYLPIPERAZINO)-5-NITROBENZENECARBOXYLATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 12, 2026, from [Link]

  • Synthesis of methyl 5-chloro-2-nitrobenzoate. (n.d.). PrepChem. Retrieved March 12, 2026, from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved March 12, 2026, from [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved March 12, 2026, from [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved March 12, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 12, 2026, from [Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents. Retrieved March 12, 2026, from

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • Nitration of methyl benzoate | Resource. (2016, October 15). RSC Education. Retrieved March 12, 2026, from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 12, 2026, from [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • (PDF) Nitration of Methyl Benzoate. (2016, January 29). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved March 12, 2026, from [Link]

  • 2-(4-methylpiperazino)-5-nitrobenzenecarbaldehyde — Chemical Substance Information. (n.d.). Retrieved March 12, 2026, from [Link]

  • Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. (2025, November 24). Retrieved March 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Methyl 2-(4-Methylpiperazino)-5-nitrobenzenecarboxylate and Other Substituted Nitrobenzoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Substituted nitrobenzoates are a critical class of molecules in the landscape of modern drug discovery and materials science. Their inherent chemical functionalities—the electron-withdrawing nitro group and the versatile carboxylate ester—provide a rich scaffold for developing novel therapeutic agents and functional materials.[1][2] Among these, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate has emerged as a compound of significant interest due to the incorporation of the "privileged" piperazine scaffold, which is a common feature in numerous FDA-approved drugs.[3]

This guide offers an in-depth, objective comparison of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate with other substituted nitrobenzoates. It is designed to provide researchers, scientists, and drug development professionals with the necessary technical insights and experimental data to make informed decisions in their work.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems. The introduction of a 4-methylpiperazino group at the 2-position of the nitrobenzoate ring significantly alters its properties compared to simpler substituted nitrobenzoates.

PropertyMethyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylateMethyl 5-nitrobenzoateMethyl 2-amino-5-nitrobenzoate
Molecular Weight ( g/mol ) 293.31181.15196.16
Predicted pKa (Strongest Basic) 7.91 (piperazine nitrogen)-1.83 (aniline nitrogen)
Predicted LogP 2.11.81.9
Melting Point (°C) ~101 °C (for the analogous aniline)[4]78-80 °C[5]158-160 °C
Appearance Likely a yellow crystalline solidWhite to yellow crystalline solidOrange to yellow crystalline solid

Data for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is estimated based on structurally similar compounds due to limited direct experimental data in publicly available literature. The melting point is referenced from the corresponding aniline derivative.

The presence of the basic piperazine moiety in methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is expected to increase its aqueous solubility at physiological pH compared to its non-piperazino counterparts, a desirable trait for drug candidates.[3]

Synthesis and Reactivity: A Tale of Two Pathways

The synthesis of substituted nitrobenzoates can be broadly categorized into two main approaches: nitration of a pre-functionalized benzoate or nucleophilic aromatic substitution (SNA_r_) on a di-substituted nitrobenzene.

Synthetic Workflow for Substituted Nitrobenzoates

G cluster_0 Pathway A: Electrophilic Nitration cluster_1 Pathway B: Nucleophilic Aromatic Substitution (SNAr) Methyl Benzoate Methyl Benzoate Methyl m-Nitrobenzoate Methyl m-Nitrobenzoate Methyl Benzoate->Methyl m-Nitrobenzoate Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Methyl Benzoate Methyl 2-chloro-5-nitrobenzoate Methyl 2-chloro-5-nitrobenzoate Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Methyl 2-chloro-5-nitrobenzoate->Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate SNAr Reaction N-methylpiperazine N-methylpiperazine N-methylpiperazine->Methyl 2-chloro-5-nitrobenzoate

Caption: General synthetic routes to substituted nitrobenzoates.

Experimental Protocol: Synthesis of Methyl m-Nitrobenzoate via Electrophilic Aromatic Substitution[5]

This protocol details the synthesis of a simple substituted nitrobenzoate, highlighting a common synthetic methodology.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • 95% Ethanol

Procedure:

  • In a flask, cool 5 mL of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 2.5 mL of methyl benzoate to the cooled sulfuric acid with constant swirling.

  • Prepare a nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a separate test tube, keeping it cool in the ice bath.

  • Add the nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature remains below 15°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture over crushed ice. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure methyl m-nitrobenzoate.

Expected Yield: ~56%[5]

Reactivity Considerations

The reactivity of substituted nitrobenzoates is largely dictated by the nature and position of the substituents on the benzene ring.

  • The Nitro Group: This strong electron-withdrawing group deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position.[6][7] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.[6] The nitro group itself can be reduced to an amine, which is a key transformation in the synthesis of many pharmaceuticals.[8]

  • The Carboxylate Ester: This group is a meta-director and deactivates the ring towards electrophilic substitution.[5] It can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

  • The Piperazine Moiety: This electron-donating group activates the aromatic ring towards electrophilic substitution. The two nitrogen atoms of the piperazine ring offer sites for further functionalization, which is a key strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3][9]

Applications in Drug Discovery and Beyond

The true value of a compound is realized in its applications. Substituted nitrobenzoates are versatile scaffolds with a wide range of reported biological activities.

Antimicrobial and Anticancer Potential

Nitroaromatic compounds, including nitrobenzoates, have shown significant promise as antimicrobial and anticancer agents.[2][10] Their mechanism of action often involves the enzymatic reduction of the nitro group within the target cells (e.g., bacteria or cancer cells) to generate reactive nitrogen species that induce cellular damage.[11]

A notable example is the activity of nitrobenzoate esters against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12] The 3,5-dinitrobenzoate scaffold, in particular, has been identified as a promising starting point for the development of new anti-tubercular drugs.[12]

The Role of the Piperazine Scaffold in Medicinal Chemistry

The inclusion of a piperazine ring, as seen in methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[3] Piperazine derivatives are found in a wide array of approved drugs, where they often contribute to improved solubility, bioavailability, and target engagement.[3]

Logical Workflow for Drug Candidate Discovery

G Scaffold_Selection Scaffold Selection (e.g., Nitrobenzoate) Library_Synthesis Library Synthesis (Varying Substituents) Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MIC, IC50) Library_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A generalized workflow for the discovery of drug candidates based on a substituted nitrobenzoate scaffold.

Comparative Advantages and Disadvantages

FeatureMethyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylateOther Substituted Nitrobenzoates (e.g., Methyl 5-nitrobenzoate)
Synthesis More complex, multi-step synthesis often required.Generally simpler, often achievable in a single step.
Solubility Higher predicted aqueous solubility due to the basic piperazine.[3]Lower aqueous solubility.
Tunability Multiple sites for further chemical modification (piperazine nitrogens, aromatic ring).Fewer sites for straightforward modification.
Biological Activity The piperazine moiety can confer specific biological activities and improved pharmacokinetics.[3]Biological activity is primarily dependent on the nitro and ester groups.
Cost Higher cost of starting materials and synthesis.Lower cost of starting materials and synthesis.

Conclusion

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate represents a more advanced and synthetically challenging member of the substituted nitrobenzoate family. Its key advantage lies in the incorporation of the versatile piperazine scaffold, which offers significant opportunities for tuning its physicochemical and pharmacological properties. While simpler substituted nitrobenzoates are valuable as foundational building blocks and may exhibit their own interesting biological activities, the added complexity of the piperazine moiety in methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate makes it a particularly attractive scaffold for the development of novel drug candidates with potentially enhanced efficacy and drug-like properties. The choice between this and other substituted nitrobenzoates will ultimately depend on the specific goals of the research program, balancing synthetic feasibility with the desired biological and chemical characteristics.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.).
  • literature review of substituted nitrobenzoic acids - Benchchem. (n.d.).
  • Synthesis and Analysis of Methyl m-Nitrobenzoate | PDF - Scribd. (n.d.).
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (2022, November 12).
  • The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide - Benchchem. (n.d.).
  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoates - Benchchem. (n.d.).
  • THE NITRO GROUP IN ORGANIC SYNTHESIS - SciSpace. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • METHYL 2-(4-BENZYLPIPERAZINO)-5-NITROBENZENECARBOXYLATE — Chemical Substance Information - NextSDS. (n.d.).
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. (2023, April 8).
  • Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate - PubChem. (n.d.).
  • Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC. (n.d.).
  • Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. (n.d.).
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20).
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. (2026, February 6).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.).
  • (PDF) Methyl 4-nitrobenzoate - ResearchGate. (n.d.).
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem. (n.d.).
  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC. (n.d.).
  • Nitro compound - Wikipedia. (n.d.).
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. (2022, April 30).
  • Bifenox Methyl 5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate) Pesticide Registration Standard - EPA. (n.d.).
  • Comparison of Substituting Ability of Nitronate versus Enolate for Direct Substitution of a Nitro Group - MDPI. (2020, April 28).
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - ResearchGate. (2024, May 11).
  • Substituent Effects on Reactivity - YouTube. (2021, June 28).
  • How is p-nitro benzene more acidic than benzoic acid? - Quora. (2018, September 29).
  • How Piperazine Works and Its Key Applications in Industry and Medicine - Sarchem Labs. (2025, October 27).
  • 2-(4-Methylpiperazin-1-yl)aniline | 180605-36-1 - ChemicalBook. (2025, July 14).
  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti. (n.d.).
  • 3-methyl-5-mercapto-1, 2, 4-triazole, A new chromogenic reagent for extractive spectrophotometric determination of copper (II) in pharmaceutical and alloy samples - SciELO. (n.d.).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs - Benchchem. (n.d.).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis - Benchchem. (n.d.).

Sources

comparative efficacy of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of Novel Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate Analogs in Oncology Models

This guide provides a comprehensive comparison of the biological efficacy of newly synthesized analogs based on the methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate scaffold. Designed for researchers and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the cytotoxic and kinase inhibitory potential of this chemical series. We will explore the nuanced effects of structural modifications on target engagement and cellular outcomes, supported by detailed experimental protocols and quantitative data.

Introduction to the N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine Scaffold

The quest for targeted cancer therapies has led to the extensive exploration of kinase inhibitors. Within this domain, scaffolds containing a piperazine moiety linked to a heterocyclic or aromatic system have proven to be a fertile ground for drug discovery. The parent compound, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, represents a foundational structure with potential for derivatization. This guide focuses on a closely related and extensively studied series of analogs based on an N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine core. These compounds share key structural features with our lead molecule, notably the piperazine linker, and have been systematically evaluated for their anticancer properties, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Comparative Efficacy of Lead Analogs

A series of analogs were synthesized to probe the structure-activity relationship, focusing on modifications at the pyrimidine C4-aniline and the piperazine N4-position. The primary goal was to enhance potency against key cell cycle kinases, such as CDK2/cyclin A, and to improve cytotoxic activity in cancer cell lines.

The data presented below summarizes the inhibitory activity of key analogs against CDK2/cyclin A and their anti-proliferative effects on the A549 human lung carcinoma cell line.

Compound IDR (Aniline substituent)R1 (Piperazine substituent)CDK2/cyclin A IC50 (µM)A549 GI50 (µM)
6a 3-chloro-4-fluoroH> 10> 10
6b 3-chloro-4-fluoroMe0.0570.39
6c 3-chloro-4-fluoroEt0.0260.15
6d 3-chloro-4-fluoron-Pr0.0160.11
6e 3-chloro-4-fluoron-Bu0.0220.14
6f 3-chloro-4-fluoroi-Pr0.0150.088
6g 3-chloro-4-fluoroc-Pr0.0120.082
6h 3-chloro-4-fluoroCH2c-Pr0.0150.10
6i 3-chloro-4-fluoro(S)-CH(Me)CH2OH0.0150.12
6j 3-chloro-4-fluoro(R)-CH(Me)CH2OH0.0130.11
12 4-fluoroc-Pr0.0140.10
13 4-chloroc-Pr0.0110.091
14 4-bromoc-Pr0.0100.085
15 4-methylc-Pr0.0150.11
Analysis of Structure-Activity Relationships (SAR)

The results clearly demonstrate that the substituent on the piperazine nitrogen (R1) plays a critical role in both kinase inhibition and cellular potency.

  • Impact of Piperazine N-substitution: The unsubstituted parent compound 6a (R1=H) was inactive. However, the introduction of small alkyl groups at this position led to a dramatic increase in activity. Potency peaked with small, constrained alkyl groups like isopropyl (6f ) and cyclopropyl (6g ), which exhibited the lowest IC50 and GI50 values in the initial series. This suggests that the pocket accommodating this substituent is sterically constrained and benefits from hydrophobic interactions.

  • Impact of Aniline Substitution: With the optimal cyclopropyl group fixed at the piperazine R1 position, modifications were made to the aniline ring (R). Halogen substitution at the 4-position of the aniline ring was well-tolerated. A trend of increasing potency was observed with increasing halogen size (F < Cl < Br), with the 4-bromo analog (14 ) showing the most potent activity against both CDK2/cyclin A (IC50 = 10 nM) and the A549 cell line (GI50 = 85 nM).

The following diagram illustrates the key points of the structure-activity relationship.

SAR_Summary core N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine Core r1_node R1 (Piperazine Substituent) core->r1_node Critical for Activity r2_node R (Aniline Substituent) core->r2_node Modulates Potency r1_inactive H (Inactive) r1_node->r1_inactive r1_active Small Alkyl (Active) r1_node->r1_active r1_optimal Cyclopropyl (Optimal) r1_active->r1_optimal Constrained rings favored r2_halogen 4-Halogen (Potent) r2_node->r2_halogen r2_bromo 4-Bromo (Most Potent) r2_halogen->r2_bromo Potency increases with size

Caption: Structure-Activity Relationship (SAR) of Analogs.

Experimental Protocols

To ensure scientific rigor and reproducibility, the key methodologies used to derive the comparative data are detailed below.

Protocol 1: CDK2/Cyclin A Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/cyclin A enzyme complex.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CDK2/Cyclin A Enzyme - Histone H1 Substrate - [γ-32P]ATP - Test Compounds (Analogs) start->prepare_reagents incubation Incubate Enzyme, Substrate, Compound, and [γ-32P]ATP (e.g., 15 min at 30°C) prepare_reagents->incubation stop_reaction Stop Reaction (Add 3% Phosphoric Acid) incubation->stop_reaction spot_mixture Spot Mixture onto P81 Phosphocellulose Paper stop_reaction->spot_mixture wash_paper Wash Paper to Remove Unincorporated [γ-32P]ATP spot_mixture->wash_paper scintillation Measure Incorporated Radioactivity via Scintillation Counting wash_paper->scintillation calculate_ic50 Calculate IC50 Values (Non-linear Regression) scintillation->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the CDK2/Cyclin A Kinase Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT). Dilute test compounds to desired concentrations in DMSO. Prepare a master mix containing CDK2/cyclin A enzyme and the substrate (e.g., Histone H1).

  • Reaction Initiation: In a 96-well plate, add the test compound dilutions. Add the enzyme/substrate master mix. Initiate the kinase reaction by adding ATP solution containing [γ-32P]ATP.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes, allowing the phosphorylation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the P81 paper multiple times with a phosphoric acid solution (e.g., 0.75%) to remove any unincorporated [γ-32P]ATP.

  • Quantification: Place the washed paper discs into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression analysis.

Protocol 2: A549 Cell Proliferation Assay (SRB Assay)

This assay measures the cytotoxic/cytostatic effects of the compounds on the A549 human lung carcinoma cell line.

Step-by-Step Procedure:

  • Cell Seeding: Plate A549 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells with the compounds for a period of 72 hours.

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing and Staining: Wash the plates several times with water to remove the TCA. Air dry the plates completely. Add Sulforhodamine B (SRB) solution and stain for 30 minutes at room temperature.

  • Dye Removal: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates again.

  • Dye Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: The OD is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 value (the concentration causing 50% growth inhibition) by plotting the percentage of inhibition against compound concentration.

Conclusion and Future Directions

The systematic evaluation of this analog series has provided clear insights into the structure-activity relationships governing the inhibition of CDK2 and the resulting anticancer activity. The identification of the 4-bromo-substituted aniline coupled with a cyclopropyl-piperazine moiety (compound 14 ) as a highly potent lead candidate underscores the value of this targeted derivatization approach. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds, conducting in vivo efficacy studies in relevant animal models, and further profiling their selectivity against a broader panel of kinases to ensure a favorable therapeutic window. This guide provides a robust framework for researchers aiming to build upon these findings in the development of next-generation kinase inhibitors.

References

  • Title: Synthesis and structure–activity relationships of novel 2-(4-substituted-piperazin-1-yl)-4-(3-chloro-4-fluoro-phenylamino)-5,6-dihydropyrimido[4,5-d]pyrimidine derivatives as potent and selective cyclin-dependent kinase inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise and reliable quantification of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, a key chemical entity in various pharmaceutical development pathways, is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision, balancing the need for sensitivity, specificity, and throughput against the application's specific requirements—from routine quality control (QC) to trace-level impurity analysis. This guide provides an in-depth, objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed, validated protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed methodological decisions. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analyte and the Analytical Imperative

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is an organic molecule featuring a nitro-substituted benzene ring, an ester group, and a methylpiperazine moiety. Its structure incorporates a strong UV-absorbing chromophore (the nitroaromatic system) and an easily ionizable basic nitrogen atom in the piperazine ring, making it an ideal candidate for both HPLC-UV and LC-MS/MS analysis.

The "intended purpose" of the analytical procedure is the cornerstone of method development and validation.[1][3] Whether this compound is an active pharmaceutical ingredient (API), a process intermediate, or a potential impurity dictates the required performance characteristics of the quantification method. A validated, stability-indicating method is non-negotiable, as it must be able to distinguish the intact analyte from any potential degradation products that may form during manufacturing or storage.[4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Routine Analysis

HPLC-UV is a robust, reliable, and widely accessible technique, making it the workhorse for routine quality control and assay determination in many pharmaceutical laboratories.[6]

The "Why": Causality in Method Development

The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities, with a retention time that allows for a reasonable run time.

  • Column Selection: A C18 reversed-phase column is the logical first choice. The octadecylsilane stationary phase provides excellent hydrophobic interaction with the non-polar benzene ring of the analyte, leading to good retention.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and water is standard. The key is the addition of an acid, such as phosphoric or formic acid.[6][7] The acid serves a critical purpose: it protonates the basic nitrogen on the piperazine ring. This single, consistent charge state prevents peak tailing caused by interactions with residual silanols on the silica-based column, ensuring a sharp, symmetrical peak.[7]

  • Detection Wavelength: The nitroaromatic system of the molecule provides strong UV absorbance. An analysis using a photodiode array (PDA) detector would reveal a maximum absorbance (λ-max) likely between 230-280 nm, providing high sensitivity for detection.

The "How": A Validated Experimental Protocol

Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column for good retention of the analyte.[7]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)Isocratic elution for simplicity and robustness. Acid ensures analyte protonation for optimal peak shape.[7]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing run time and pressure.[7]
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 254 nmA common wavelength for aromatic compounds, ensuring good sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[6]

  • Sample Solution: Prepare the unknown sample to a target concentration within the calibration range using the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

When the analytical challenge demands ultra-low detection limits or confirmation of identity in complex matrices, LC-MS/MS is the unequivocal choice. Its power lies in its ability to selectively monitor a specific parent-to-daughter ion transition, effectively filtering out all chemical noise.[8]

The "Why": Causality in Method Development
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal. The basic nitrogen in the piperazine ring is readily protonated in the acidic mobile phase, forming a stable positive ion [M+H]⁺ perfect for ESI.[9]

  • Mobile Phase Modifier: While phosphoric acid is excellent for UV, it is non-volatile and will contaminate a mass spectrometer. Therefore, a switch to a volatile acid like formic acid is mandatory to maintain the protonated state of the analyte while ensuring compatibility with the MS source.[6]

  • Detection (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. The first quadrupole (Q1) is set to isolate the protonated parent molecule (the precursor ion). This ion is then fragmented in the second quadrupole (collision cell, Q2), and the third quadrupole (Q3) is set to detect only a specific, stable fragment ion (the product ion). This two-stage filtering provides exceptional specificity and sensitivity.[9]

The "How": A Validated Experimental Protocol

Instrumentation: UPLC/HPLC system coupled to a triple quadrupole tandem mass spectrometer with an ESI source.

ParameterConditionRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter, smaller particle size column is used for faster analysis and sharper peaks, common in LC-MS.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidGradient elution (e.g., 5% to 95% B over 3 minutes) is often used for rapid elution and cleaning of the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CHigher temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmaller injection volumes are typical to avoid overloading the ESI source.
Ionization Mode ESI PositiveBest for protonating the basic piperazine nitrogen.[9]
MRM Transition Analyte Specific (e.g., m/z 280.1 → 193.1)Q1 isolates the parent ion [M+H]⁺, and Q3 detects a stable fragment after collision-induced dissociation.
Run Time 5 minutesGradient elution allows for very fast run times.

Sample Preparation: Similar to HPLC-UV, but standards and samples are prepared to a much lower concentration range (e.g., 0.1 to 100 ng/mL) due to the vastly superior sensitivity of the MS detector.

Head-to-Head Performance Comparison: Choosing the Right Tool

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] The following table summarizes typical performance characteristics for the two methods, based on ICH validation parameters.[1][6][9][10]

Validation ParameterHPLC-UVLC-MS/MSJustification & Insight
Specificity HighVery HighHPLC-UV relies on chromatographic separation. LC-MS/MS adds a second dimension of mass filtering, making it unequivocally specific.[6]
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective ranges.[10][11]
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe working range of LC-MS/MS is several orders of magnitude lower, ideal for trace analysis.
LOD ~0.3 µg/mL~0.03 ng/mL (30 pg/mL)Limit of Detection is significantly lower for LC-MS/MS.[9]
LOQ ~1.0 µg/mL~0.1 ng/mL (100 pg/mL)Limit of Quantification follows the same trend, enabling precise measurement at trace levels.[9]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods provide excellent accuracy within acceptable limits.[2][10]
Precision (%RSD) < 2.0%< 5.0%Both are highly precise. Acceptance criteria for MS can be slightly wider at lower concentrations.[2][10]
Best Application Assay, Purity, Routine QCImpurity Profiling, Metabolite ID, BioanalysisChoose HPLC-UV for high-concentration samples and routine testing; choose LC-MS/MS for trace-level quantification and confirmatory analysis.

The Litmus Test: Forced Degradation for Proving Specificity

A truly validated method must be stability-indicating . This means the method can accurately measure the analyte in the presence of its degradation products.[4] To prove this, forced degradation (or stress testing) studies are performed, where the drug substance is exposed to harsh conditions to intentionally generate degradants.[5][12]

Forced Degradation Workflow

The following workflow illustrates the logical process of a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API Drug Substance (Methyl 2-(4-methylpiperazino) -5-nitrobenzenecarboxylate) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Analyze Analyze Stressed Samples & Control via Validated Method (e.g., HPLC-UV) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Chromatograms Analyze->Evaluate Conclusion Method is Stability-Indicating Evaluate->Conclusion Peak Purity Pass? Resolution > 2?

Caption: Workflow for a forced degradation study to establish method specificity.

The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[5][13] When the stressed samples are analyzed, the chromatogram must show that the peaks for any new degradation products are baseline-resolved from the main analyte peak. For HPLC-UV, a PDA detector can be used to assess peak purity, confirming that the main peak is spectrally homogenous and not co-eluting with a degradant.

Conclusion

The validation of analytical methods for quantifying methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate requires a scientifically sound approach tailored to the specific analytical objective.

  • HPLC-UV stands out as a robust, cost-effective, and reliable method for routine QC, assay, and purity testing where concentration levels are relatively high. Its simplicity and ubiquity make it an indispensable tool.

  • LC-MS/MS offers unparalleled sensitivity and specificity. It is the definitive method for trace-level impurity quantification, analysis in complex biological matrices, and structural confirmation of unknowns.

By understanding the principles behind each technique and applying rigorous validation protocols as outlined by ICH guidelines, researchers can ensure the generation of high-quality, defensible data, which is the bedrock of pharmaceutical development.

References

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. Available at: [Link]

  • Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. (2022). Frontiers in Chemistry. Available at: [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Simultaneous determination of piperazines in seized illicit products by GC-MS. (2010). Analytical Methods. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Available at: [Link]

  • A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2003). BioPharm International. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2015). BioPharm International. Available at: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (2019). Lirias. Available at: [Link]

Sources

benchmarking synthesis routes for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Synthesis Routes for Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate: A Comparative Guide

Introduction

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (CAS: 735213-47-5) is a highly versatile intermediate utilized in the synthesis of piperazine-functionalized active pharmaceutical ingredients (APIs) . The molecule features a benzene ring with a methyl ester at position 1, a 4-methylpiperazin-1-yl group at position 2, and a nitro group at position 5. The strategic placement of the electron-withdrawing nitro ( −M,−I ) and ester ( −M,−I ) groups strongly activates the ortho/para positions, making the 2-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [1][2].

This guide objectively benchmarks three distinct synthesis routes for this intermediate, comparing the industry-standard SNAr pathways against transition-metal-catalyzed Buchwald-Hartwig amination.

Mechanistic Rationale & Pathway Visualization

The synthesis of this intermediate fundamentally relies on C-N bond formation. The choice of the halogen leaving group (Fluorine vs. Chlorine) drastically alters the reaction kinetics. In SNAr, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it withdraws electron density from the C2 carbon via induction, significantly lowering the activation energy for the nucleophilic attack by N-methylpiperazine [3]. Consequently, the fluoro-precursor reacts significantly faster and under milder conditions than the chloro-precursor.

SynthesisRoutes SM_F Methyl 2-fluoro- 5-nitrobenzoate RouteA Route A: SNAr (X=F) K2CO3, DMF, 80°C SM_F->RouteA SM_Cl Methyl 2-chloro- 5-nitrobenzoate RouteB Route B: SNAr (X=Cl) DIPEA, DMSO, 110°C SM_Cl->RouteB RouteC Route C: Buchwald-Hartwig Pd2(dba)3, BINAP, Cs2CO3 SM_Cl->RouteC NMP N-Methylpiperazine NMP->RouteA NMP->RouteB NMP->RouteC Product Methyl 2-(4-methylpiperazino)- 5-nitrobenzenecarboxylate RouteA->Product Yield >90% RouteB->Product Yield ~80% RouteC->Product Yield ~70%

Comparative synthesis routes for methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate.

Benchmarking Experimental Protocols

The following self-validating protocols detail the step-by-step methodologies for each route, emphasizing the causality behind the reagent and solvent selections.

Route A: SNAr with Methyl 2-fluoro-5-nitrobenzoate (Optimal Route)

This route represents the industry standard due to the high electrophilicity of the fluoro-arene [2].

  • Preparation : In a round-bottom flask, dissolve 1.0 equivalent (eq) of methyl 2-fluoro-5-nitrobenzoate in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent. It poorly solvates the N-methylpiperazine nucleophile, thereby increasing the nucleophile's kinetic energy and effective reactivity towards the substrate.

  • Base Addition : Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as an insoluble acid scavenger. It neutralizes the generated HF, driving the reaction forward without engaging in competing nucleophilic attack or causing ester hydrolysis.

  • Amine Addition : Add 1.2 eq of N-methylpiperazine dropwise at room temperature.

  • Heating : Heat the mixture to 80 °C for 4 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup (Self-Validation) : Pour the mixture into ice water. The product will precipitate as a yellow solid. Filter, wash with water, and dry. The precipitation serves as a self-validating purification step, as the polar DMF and unreacted amine remain safely in the aqueous phase.

Route B: SNAr with Methyl 2-chloro-5-nitrobenzoate (Cost-Effective Route)

Chlorine is a poorer activating group for the initial nucleophilic attack, requiring harsher conditions.

  • Preparation : Dissolve 1.0 eq of methyl 2-chloro-5-nitrobenzoate in Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO has a higher dielectric constant and boiling point than DMF, which is necessary to stabilize the higher-energy transition state of the less reactive chloro-substrate.

  • Base Addition : Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, soluble organic base. It maintains homogeneous basic conditions at elevated temperatures without reacting with the electrophile.

  • Amine Addition : Add 1.5 eq of N-methylpiperazine.

  • Heating : Heat to 110 °C for 12–16 hours.

  • Workup : Extract with Ethyl Acetate (EtOAc) and wash extensively with brine to remove DMSO.

Route C: Buchwald-Hartwig Amination (Alternative for Unreactive Analogs)

While SNAr is sufficient for this highly activated substrate, Buchwald-Hartwig cross-coupling is benchmarked here for scenarios where SNAr fails (e.g., if the nitro group is reduced to an amine prior to coupling) [1].

  • Preparation : In a glovebox, combine 1.0 eq of methyl 2-chloro-5-nitrobenzoate, 1.2 eq of N-methylpiperazine, and 2.0 eq of Cs2​CO3​ in anhydrous Toluene.

  • Catalyst Addition : Add 2 mol% Pd2​(dba)3​ and 4 mol% BINAP.

    • Causality: Pd2​(dba)3​ provides the Pd(0) source to insert into the C-Cl bond. BINAP, a bidentate phosphine ligand, provides the necessary steric bulk to force the reductive elimination of the product. Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent ester hydrolysis.

  • Heating : Heat at 90 °C for 18 hours under a nitrogen atmosphere.

  • Workup : Filter the mixture through a pad of Celite to remove the palladium catalyst, then concentrate and purify via silica gel chromatography.

Mechanism SM Activated Substrate (Ortho-Ester, Para-Nitro) Attack Nucleophilic Attack by N-Methylpiperazine SM->Attack Meisenheimer Meisenheimer Complex (Delocalized Negative Charge) Attack->Meisenheimer Fast for F, Slow for Cl Elimination Halide Elimination (Rate-Determining for Cl) Meisenheimer->Elimination Product Final Substituted Product Elimination->Product

SNAr mechanism highlighting Meisenheimer complex stabilization by electron-withdrawing groups.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three benchmarked routes.

ParameterRoute A (Fluoro SNAr)Route B (Chloro SNAr)Route C (Buchwald-Hartwig)
Precursor Reactivity Very HighModerateLow (Requires Pd activation)
Reagents K2​CO3​ , DMFDIPEA, DMSO Pd2​(dba)3​ , BINAP, Cs2​CO3​
Temperature 80 °C110 °C90 °C
Reaction Time 2–4 hours12–16 hours18–24 hours
Average Yield >90%75–85%~70%
Scalability & Cost Highly scalable; higher precursor costScalable; lower precursor costPoor scalability; high catalyst cost, trace metal issues

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, the following self-validating analytical checks must be performed:

  • 1H NMR (DMSO-d6) : The most critical indicator of success is the disappearance of the highly deshielded aromatic proton adjacent to the halogen in the starting material. The product will display characteristic aliphatic piperazine signals: a singlet at ~2.25 ppm (N- CH3​ ) and multiplets between 2.50–3.20 ppm (piperazine CH2​ protons).

  • LC-MS : The target compound has a molecular weight of 279.3 g/mol . Electrospray ionization (ESI) should yield a prominent [M+H]+ peak at m/z 280.1.

  • Troubleshooting : If ester hydrolysis occurs (indicated by an [M+H]+ at m/z 266.1), ensure the K2​CO3​ is strictly anhydrous and avoid prolonged heating.

References

  • Torborg, C., & Beller, M. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.[Link]

  • US Patent 20200377520A1. (2020). Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof.
  • US Patent 20160152599A1. (2016). Indole and pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them.

Sources

A Comparative Toxicological Guide to Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a detailed comparative analysis of the potential toxicity profiles of methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate and its theoretical derivatives. In the absence of comprehensive toxicological data for the parent compound, this analysis is built upon established principles of toxicology and structure-activity relationships (SAR), drawing from extensive data on its core structural motifs: the nitroaromatic system and the piperazine moiety. This document is intended for researchers, scientists, and professionals in drug development to inform early-stage safety assessments and guide the design of safer chemical analogues.

The core structure, methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate, integrates two key pharmacophores that are common in medicinal chemistry but also carry distinct toxicological liabilities. The nitroaromatic group is a well-known structural alert for genotoxicity, while the piperazine ring, though often considered a benign scaffold, can influence metabolic stability and introduce specific liabilities depending on its substitution. Understanding the interplay of these structural features is paramount for predicting the toxicological profile of the parent molecule and its derivatives.

Pillar 1: The Inherent Toxicity of the Nitroaromatic Moiety

The presence of a nitro group on an aromatic ring is a significant flag for potential toxicity. The toxicology of nitroaromatic compounds, such as nitrobenzene, is extensively documented and serves as a crucial reference point.[1][2][3][4][5][6]

Key Toxicological Endpoints:

  • Methemoglobinemia: A primary and acute toxic effect of nitrobenzene and related compounds is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[5][7] This reduces the oxygen-carrying capacity of the blood, leading to cyanosis, fatigue, dizziness, and, in severe cases, coma and death.[7]

  • Genotoxicity and Carcinogenicity: The genotoxic potential of many nitroaromatics is linked to the metabolic reduction of the nitro group.[1][8] Cellular nitroreductases can convert the nitro group into nitroso and N-hydroxylamino intermediates, which are electrophilic and can form adducts with DNA.[5] This mechanism is a well-established cause of mutations and can lead to carcinogenicity.[1][9] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as a possible human carcinogen (Group 2B).[7]

  • Organ-Specific Toxicity: Chronic exposure to nitroaromatic compounds has been linked to damage in several organs, including the liver, kidneys, and testes.[1][5][10]

Metabolic Activation Pathway:

The causal link between the nitroaromatic structure and genotoxicity is the metabolic activation pathway. The following diagram illustrates this critical process.

Nitroaromatic Metabolic Activation Parent Ar-NO₂ (Parent Nitroaromatic) Nitroso Ar-NO (Nitroso Intermediate) Parent->Nitroso Nitroreductases (+2e⁻) Hydroxylamino Ar-NHOH (N-Hydroxylamino Intermediate) Nitroso->Hydroxylamino Nitroreductases (+2e⁻) DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamino->DNA_Adduct Electrophilic Attack on Nucleophilic DNA Sites MTT Assay Workflow A 1. Cell Seeding (e.g., 1x10⁴ cells/well in 96-well plate) B 2. Incubation (24h) (Allow cells to attach) A->B C 3. Compound Treatment (Add derivatives at various concentrations) B->C D 4. Incubation (e.g., 48-72h) C->D E 5. Add MTT Reagent (Incubate for 1.5-4h at 37°C) D->E F 6. Solubilization (Add DMSO or other solvent to dissolve formazan) E->F G 7. Absorbance Measurement (Read at ~570 nm) F->G H 8. Data Analysis (Calculate IC₅₀ values) G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for non-malignant control) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [11]2. Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 1.5 to 4 hours. [11]Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis, which renders them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow.

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation, which is critical for nitroaromatic compounds. [12]3. Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activation condition).

    • Incubate this mixture for 20-30 minutes at 37°C.

    • Add 2 mL of molten top agar and vortex gently.

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double that of the negative (vehicle) control.

Conclusion

While methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate remains a molecule with an uncharacterized toxicological profile, a systematic analysis based on its structural components provides a strong foundation for a predictive assessment. The nitroaromatic moiety presents a significant liability, primarily for genotoxicity and methemoglobinemia. The piperazine ring, while less concerning, influences the overall ADMET properties.

Strategic chemical modifications, such as the reduction of the nitro group or its bioisosteric replacement, represent rational approaches to mitigate the predicted toxicity. The experimental protocols outlined in this guide provide a clear and validated pathway for obtaining the empirical data necessary to confirm these predictions. By integrating this knowledge, researchers can make more informed decisions in the design and selection of safer, more effective chemical entities for further development.

References

  • Nitrobenzene - Publisso. (2025, December 12).
  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition - MDPI. (2026, January 20).
  • Structure-toxicity relationships of nitroaromatic compounds - PubMed - NIH. (2006, May 15).
  • Biochemical basis for differences in metabolism-dependent genotoxicity by two diazinylpiperazine-based 5-HT2C receptor agonists - PubMed. (2009, March 15).
  • 2-Amino-5-Nitrothiazole - OEHHA. (2009, March 1).
  • HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf. (n.d.).
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. (n.d.).
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. (2026, February 18).
  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC. (n.d.).
  • (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds - ResearchGate. (n.d.).
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. (2017, August 1).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (2025, January 4).
  • 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde - Sigma-Aldrich. (n.d.).
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives - Benchchem. (n.d.).
  • Nitrobenzene: toxicological overview - GOV.UK. (2024, July 22).
  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023, November 10).
  • Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis | Chemical Research in Toxicology - ACS Publications. (n.d.).
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Publishing. (2025, October 28).
  • An overview of ADMET properties that can be evaluated by ADMETlab - ResearchGate. (n.d.).
  • Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity | ||| Bangladesh Journal of Pharmacology |||. (2015, February 1).
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (2024, September 10).
  • A critical review of the literature on nitrobenzene toxicity - PubMed. (n.d.).
  • Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs - Benchchem. (n.d.).
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI. (2021, August 9).
  • Genotoxic Impurities Part 2: Toxicological Overview - Pharmaceutical Outsourcing. (2012, September 16).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. (2025, December 18).
  • Molecular docking, ADMET, synthesis and anti-proliferative of novel derivatives of benzothiazine against lung cancer cell line - Journal of Advanced Pharmacy Education and Research. (2025, March 15).
  • (PDF) Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - ResearchGate. (2025, October 16).

Sources

Safety Operating Guide

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling complex pharmaceutical intermediates. Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate is a multifaceted molecule that demands precise operational control. Its disposal cannot be treated as generic organic waste; it requires a mechanistic understanding of its structural vulnerabilities to prevent laboratory accidents and environmental contamination.

Here is the comprehensive, self-validating guide for the safe handling, operational management, and disposal of this compound.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first deconstruct the molecule into its reactive components. Each functional group dictates a specific logistical requirement:

  • The Nitroaromatic Core (-NO₂): Nitro groups are strongly electron-withdrawing and inherently energetic. While this specific ester is a stable intermediate, nitroaromatics generally possess high thermal energy potential and must be isolated from strong reducing agents to prevent uncontrolled, exothermic reduction. Environmentally, nitroaromatic compounds (NACs) are highly toxic. Research demonstrates that when NACs are improperly disposed of and leach into bacterial ecosystems, they alter the lipid composition of cellular membranes, acting as mutagenic agents and driving antimicrobial resistance[1]. The EPA has extensively documented the persistence and ecological toxicity of nitroaromatics in aquatic systems, mandating strict disposal routes[2].

  • The Piperazine Ring: This secondary/tertiary amine structure imparts basicity to the molecule. It acts as a potent sensitizer and a severe irritant to the skin, eyes, and respiratory mucous membranes.

  • The Methyl Ester: Susceptible to hydrolysis. Exposure to strong aqueous bases or acids will degrade the molecule, potentially generating unpredictable, highly reactive waste profiles.

Immediate Safety & Engineering Controls

Before initiating any handling or disposal procedures, establish a self-validating safety perimeter. The following Personal Protective Equipment (PPE) and engineering controls are mandatory to mitigate exposure to the basic piperazine moiety and the toxic nitroaromatic core[3].

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

Protection CategoryStandard / SpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Safety GogglesPrevents severe ocular irritation and corneal damage from the basic piperazine moiety.
Hand Protection Nitrile Rubber (≥0.11 mm thickness)Impermeable to solid organic esters; prevents dermal sensitization and systemic absorption.
Respiratory N95 / P100 Particulate FilterFilters >95% of airborne particulates (median 0.3 µm) to prevent inhalation of toxic nitroaromatic dust.
Body Protection Flame-Resistant Lab CoatMitigates thermal risk in the event of unforeseen decomposition of the energetic nitro group.

Step-by-Step Disposal Protocol

Do not attempt to neutralize or chemically degrade this compound in a standard laboratory setting. Chemical degradation of nitro groups requires highly controlled conditions to avoid generating hazardous, shock-sensitive byproducts[3].

Step 1: Waste Classification & Segregation

  • Action: Classify the waste as "Toxic, Halogen-Free Organic Solid" (unless synthesized as a hydrochloride salt, which requires halogenated segregation).

  • Causality: Segregation is critical. Mixing this compound with strong oxidizers or reducing agents can trigger dangerous redox reactions.

  • Validation: Visually inspect the secondary containment bin to ensure it is completely free of any acidic or oxidizing residues before introducing the waste container.

Step 2: Primary Containment

  • Action: Collect the solid waste in a dedicated, sealable High-Density Polyethylene (HDPE) container.

  • Causality: HDPE provides excellent chemical resistance against the basic nature of the piperazine ring, preventing container degradation over time.

Step 3: Labeling and Documentation

  • Action: Label the container with the full chemical name: "Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate." Do not use structural abbreviations. Include the accumulation start date and appropriate hazard warnings (Toxic/Irritant)[3].

Step 4: Final Disposal via High-Temperature Incineration

  • Action: Transfer the sealed waste to a licensed professional waste management service for high-temperature incineration (>1000°C) equipped with NOx scrubbers.

  • Causality: Incineration is the only reliable method to completely mineralize the nitroaromatic ring into CO₂, H₂O, and N₂. Alternative industrial methods for pharmaceutical sludge containing such compounds include Catalytic Wet Oxidation (CWO), which utilizes high temperature and oxygen pressure to achieve complete mineralization without emitting toxic dioxins or nitrogen oxides[4].

NAC_Toxicity cluster_0 Improper Disposal (Environmental Release) cluster_1 Proper Disposal Protocol A Methyl 2-(4-methylpiperazino) -5-nitrobenzenecarboxylate B Bacterial Ecosystem Exposure A->B Avoid E Segregation: Halogen-Free Organic A->E Preferred C Membrane Lipid Alteration B->C D Mutagenic Action & Antimicrobial Resistance C->D F High-Temp Incineration (>1000°C) E->F G Complete Mineralization (CO2, H2O, NOx scrubbed) F->G

Mechanistic pathway comparing the environmental impact of improper nitroaromatic disposal vs. proper incineration.

Experimental Workflow: Emergency Spill Response

In the event of a solid spill, immediate containment is required to prevent the aerosolization of the toxic powder. Execute the following validated workflow:

  • Secure & Assess: Evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is running at maximum capacity.

  • Dust Suppression: Lightly dampen the spilled powder with a fine mist of water. Causality: Dry sweeping generates airborne particulates, exponentially increasing the risk of inhalation exposure to the piperazine irritant.

  • Mechanical Collection: Use non-sparking tools (e.g., conductive plastic scoops) to collect the dampened material. Causality: While this specific ester is not highly explosive, standard operating procedures for all nitroaromatics mandate the elimination of friction or static sparks to prevent localized thermal runaway.

  • Surface Decontamination: Wash the spill area with a mild, slightly acidic aqueous solution (e.g., 5% citric acid) to neutralize residual basic piperazine, followed by standard soap and water. Collect all washings as hazardous aqueous waste.

  • System Validation: To validate the decontamination, swab the cleaned surface and test the washings with pH paper. A neutral pH (7.0) confirms the complete removal of the basic piperazine residue.

SpillResponse Start Solid Spill Detected PPE 1. Don High-Level PPE (Nitrile, Goggles, Respirator) Start->PPE Assess 2. Assess Spill Volume PPE->Assess Minor Minor (<50g) Assess->Minor Major Major (>50g) Assess->Major Wet 3a. Dampen with Water (Prevent Dust) Minor->Wet Evacuate 3b. Evacuate & Call EHS Major->Evacuate Sweep 4. Sweep with Non-Sparking Tools Wet->Sweep Contain 5. Place in HDPE Waste Bin Sweep->Contain Clean 6. Wash Area with Mild Acid/Water Contain->Clean Validate 7. Validate pH Neutrality Clean->Validate

Step-by-step operational workflow for managing a solid spill of piperazine-derived nitroaromatics.

References

  • BenchChem. "Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals." Available at: 3

  • Molecular Pharmaceutics, ACS Publications. "Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane." Available at:1

  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." Available at: 2

  • National Institutes of Health (NIH) / PMC. "Highly efficient degradation of pharmaceutical sludge by catalytic wet oxidation using CuO-CeO2/γ-Al2O3 as a catalyst." Available at: 4

Sources

Comprehensive Safety & Logistical Guide: Handling Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate (CAS: 735213-47-5) is a complex synthetic intermediate widely utilized in drug development. Handling this compound requires strict logistical and safety oversight due to the synergistic hazards presented by its two primary functional groups: a sensitizing piperazine ring and a highly lipophilic, systemically toxic nitrobenzoate moiety.

To establish a baseline for risk assessment, the quantitative hazard data and physicochemical properties are summarized below [1]:

ParameterValueMechanistic Implication
CAS Number 735213-47-5Unique identifier for safety tracking and waste segregation.
Molecular Weight 279.3 g/mol Low molecular weight facilitates rapid transdermal penetration.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict environmental hygiene.
Acute Toxicity (Dermal) Category 4 (H312)Lipophilic nature allows transdermal systemic entry.
Acute Toxicity (Inhalation) Category 4 (H332)Aerosolized dust triggers respiratory sensitization and systemic toxicity.

Mechanistic Rationale for PPE Selection

In laboratory safety, compliance is driven by comprehension. Standard personal protective equipment (PPE) is insufficient for this compound due to the specific causality of its molecular structure:

  • The Piperazine Hazard (Sensitization & Corrosion): Piperazine derivatives are notorious for inducing severe contact dermatitis and respiratory sensitization [2]. The nitrogen-rich ring acts as a potent nucleophile, interacting with biological macromolecules. Once a researcher is sensitized, even microscopic future exposures can trigger severe asthma-like attacks or systemic allergic reactions [3].

  • The Nitroaromatic Hazard (Methemoglobinemia): The nitrobenzoate group significantly increases the molecule's lipophilicity, allowing it to bypass the stratum corneum (the skin's outer barrier) with ease. Upon systemic absorption, aromatic nitro compounds can oxidize the iron in hemoglobin from Fe²⁺ to Fe³⁺, causing methemoglobinemia—a dangerous form of chemical asphyxiation (oxygen starvation) [4].

  • Reactivity & Decomposition: Nitro compounds possess high exothermic decomposition energies. Mixing them with strong reducing agents (e.g., hydrides, sulfides) can initiate vigorous, potentially explosive reactions [4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following self-validating PPE matrix must be strictly adhered to during any operational workflow involving this compound.

Body SystemRequired PPE SpecificationCausality / Mechanistic JustificationValidation Protocol
Dermal (Hands) Double-layered Nitrile Gloves (≥8 mil thickness).Prevents transdermal absorption of the lipophilic nitrobenzoate moiety.Pneumatic Test: Inflate the inner glove and twist the cuff to trap air. A lack of deflation validates the absence of micro-punctures.
Respiratory N95/P100 Particulate Respirator or PAPR.Blocks inhalation of aerosolized piperazine dust, preventing irreversible asthma-like sensitization.Seal Check: Perform a positive and negative pressure seal check before entering the lab space.
Ocular Indirect-vented Chemical Splash Goggles.Protects against corrosive piperazine dust settling on the ocular mucosa.Visual Inspection: Ensure the rubber seal sits flush against the face with no gaps.
Body Disposable Tyvek suit or fluid-resistant lab coat.Prevents microscopic dust accumulation on personal clothing, mitigating secondary exposure.Closure Check: Ensure all cuffs are taped or tightly secured over the inner glove layer.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

To ensure absolute safety, every step in this protocol is designed as a self-validating system —meaning the success and safety of the step are mechanically proven before the researcher proceeds to the next phase.

Phase 1: Engineering Controls & Setup
  • Validate Containment: Turn on the chemical fume hood.

    • Self-Validation: Tape a 1-inch strip of Kimwipe to the bottom of the fume hood sash. If the tissue continuously flutters inward, negative pressure (>100 FPM) is actively validated.

  • Clear the Workspace: Remove all incompatible materials, particularly strong reducing agents, hydrides, and bases, to prevent exothermic degradation [4].

Phase 2: Weighing and Transfer
  • Static Dissipation: Wipe the exterior of the chemical container and the balance with an anti-static cloth. Piperazine powders are prone to static cling, which causes uncontrolled aerosolization.

  • Balance Validation: Place an anti-static weigh boat on the analytical balance and tare it.

    • Self-Validation: Remove the weigh boat. The balance must read the exact negative weight of the boat. Replace it to ensure it reads exactly 0.000 g. This proves the balance is calibrated and free of static drift before the hazardous chemical is introduced.

  • Transfer: Using a grounded micro-spatula, transfer the required mass of Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate. Close the primary container immediately.

Phase 3: Workflow & Spill Response Visualization

The following diagram maps the logical workflow for handling this compound, including the critical decision matrix for emergency spill response.

HandlingWorkflow Start Pre-Op: Validate Airflow (Tissue Paper Test) PPE Don PPE: Double Nitrile, P100, Splash Goggles Start->PPE Transfer Chemical Transfer (Anti-static tools) PPE->Transfer Spill Spill Occurred? Transfer->Spill Emergency Evacuate & Use HEPA Vacuum Spill->Emergency Yes Decon Routine Decon (Wet wipe method) Spill->Decon No Dispose Hazardous Waste Segregation Emergency->Dispose Decon->Dispose

Operational workflow and self-validating spill response for CAS 735213-47-5.

Decontamination & Disposal Plan

Improper disposal of nitroaromatics can lead to environmental toxicity and dangerous chemical reactions in waste streams.

Routine Decontamination
  • Wet Wipe Method: Never dry-sweep piperazine-derived powders, as this forces the chemical into the air. Dampen a disposable absorbent pad with a 10% ethanol/water solution (to dissolve the lipophilic compound) and gently wipe the work surface from the outside in.

  • Secondary Wash: Follow up with a standard laboratory detergent wipe to remove any residual organic solvents.

Hazardous Waste Segregation
  • Solid Waste: Place all contaminated weigh boats, spatulas, and the inner layer of nitrile gloves into a dedicated, sealable hazardous waste bag.

  • Liquid Waste: If the compound was dissolved in a solvent, collect the liquid in a clearly labeled, compatible high-density polyethylene (HDPE) carboy.

    • Critical Rule: Do not mix this waste stream with heavy metals, reducing agents, or biological waste. The nitro group can undergo rapid exothermic reduction if exposed to incompatible chemical streams [4].

  • Final Disposal: Transfer the sealed waste to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration, which safely destroys the nitroaromatic ring without generating toxic nitrogen oxide (NOx) byproducts.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Piperazine Safety Data Sheet." Council of Europe. [Link]

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY." Right to Know Hazardous Substance Fact Sheets. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-methylpiperazino)-5-nitrobenzenecarboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。